molecular formula C9H11BO2 B1353097 2-Propyl-1,3,2-benzodioxaborole CAS No. 40218-49-3

2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097
CAS No.: 40218-49-3
M. Wt: 162 g/mol
InChI Key: VIKLNEIFCBHZLL-UHFFFAOYSA-N
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Description

2-Propyl-1,3,2-benzodioxaborole is a useful research compound. Its molecular formula is C9H11BO2 and its molecular weight is 162 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propyl-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKLNEIFCBHZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408590
Record name 2-Propyl-1,3,2-benzodioxaborole
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Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40218-49-3
Record name 2-Propyl-1,3,2-benzodioxaborole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propylboronic acid catechol ester
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Foundational & Exploratory

What is the structure of 2-Propyl-1,3,2-benzodioxaborole?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3,2-benzodioxaborole, also known as B-propylcatecholborane, is an organoboron compound featuring a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole heterocyclic system. This structure imparts unique chemical properties that make it a valuable reagent and building block in various chemical syntheses. Its molecular formula is C₉H₁₁BO₂, and it has a molecular weight of approximately 161.99 g/mol .[1] The core benzodioxaborole moiety is formed by the condensation of catechol with a boronic acid derivative.

Molecular Structure

The fundamental structure of this compound consists of a five-membered dioxaborole ring fused to a benzene ring. A propyl group is covalently bonded to the boron atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 40218-49-3
Molecular Formula C₉H₁₁BO₂
Molecular Weight 161.99 g/mol
IUPAC Name This compound
SMILES CCCB1OC2=CC=CC=C2O1
InChI InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3

Synthesis

The primary method for the synthesis of this compound involves the condensation reaction between propylboronic acid and catechol. This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

A general experimental protocol is as follows:

Materials:

  • Propylboronic acid

  • Catechol

  • Anhydrous toluene (or another suitable azeotroping solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of propylboronic acid and catechol.

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products PropylboronicAcid Propylboronic Acid Mix Mix in Toluene PropylboronicAcid->Mix Catechol Catechol Catechol->Mix Reflux Reflux with Dean-Stark Mix->Reflux Purify Solvent Removal & Distillation Reflux->Purify Water Water (removed) Reflux->Water Azeotropic Removal Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR:

  • Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the benzene ring.

  • Signals in the aliphatic region corresponding to the propyl group: a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the boron atom.

¹³C NMR:

  • Signals in the aromatic region for the carbon atoms of the benzene ring.

  • Signals corresponding to the carbon atoms of the propyl group. The carbon atom attached to boron will be a broad signal due to quadrupolar relaxation of the boron nucleus.

IR Spectroscopy:

  • Characteristic B-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

  • Aliphatic C-H stretching vibrations from the propyl group.

Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation patterns characteristic of the loss of the propyl group and fragmentation of the benzodioxaborole ring.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. The carbon-boron bond can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes it a valuable tool for the construction of complex organic molecules.

In the context of drug development, the benzodioxaborole scaffold is of interest due to its presence in some biologically active molecules. While specific research on the biological activity of this compound is limited, related compounds have been investigated for potential therapeutic applications.[1]

Conclusion

This compound is a structurally important organoboron compound with significant utility in synthetic chemistry. While its fundamental properties and synthesis are understood, a comprehensive public repository of its detailed experimental and spectral data is currently lacking. Further research and publication of this data would be highly beneficial for the scientific community, particularly for those in the fields of organic synthesis and medicinal chemistry.

References

Physical and chemical properties of 2-Propyl-1,3,2-benzodioxaborole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Propyl-1,3,2-benzodioxaborole, also known as catechol propylboronate. The document details its molecular structure, physicochemical data, synthesis and purification protocols, reactivity, and its emerging role in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organoboron compound featuring a propyl group attached to a 1,3,2-benzodioxaborole ring system.[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis and a scaffold of interest in drug discovery.[1]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₁₁BO₂[1]
Molecular Weight 161.99 g/mol [1]
IUPAC Name This compound[2]
CAS Number 40218-49-3[1]
Boiling Point 73 °C @ 1 mbar[3]
Density 1.052 g/cm³
InChI Key VIKLNEIFCBHZLL-UHFFFAOYSA-N[2]
Purity Typically ≥95%[2]
Storage Temperature Freezer (2-8°C recommended)[2]

Synthesis and Purification

The primary synthetic route to this compound involves the condensation reaction between n-propylboronic acid and catechol. This is a dehydration reaction that often requires azeotropic distillation to remove water and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

While a highly detailed, step-by-step protocol for this specific molecule is not widely published, the following general procedure is based on established methods for the synthesis of similar catecholborane esters.

Materials:

  • n-Propylboronic acid

  • Catechol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add equimolar amounts of n-propylboronic acid and catechol.

  • Add a suitable volume of toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure.[3] A reported condition for a similar compound is 73 °C at 1 mbar.[3]

  • The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy.

The synthesis workflow can be visualized as follows:

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Propylboronic_acid n-Propylboronic Acid Condensation Condensation Reaction (Azeotropic Distillation with Toluene) Propylboronic_acid->Condensation Catechol Catechol Catechol->Condensation Distillation Distillation under Reduced Pressure Condensation->Distillation Crude Product Final_Product This compound Distillation->Final_Product Purified Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the boron atom) and the aromatic protons of the catechol ring (typically in the range of 6.8-7.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the propyl group and the aromatic carbons of the benzodioxaborole moiety. The carbon atom attached to boron may show broadening due to the quadrupolar nature of the boron nucleus.[4]

  • ¹¹B NMR: Boron-11 NMR spectroscopy is particularly useful for characterizing organoboron compounds. For tricoordinate boronic esters like this compound, the ¹¹B chemical shift is expected to be in the range of +20 to +35 ppm relative to BF₃·OEt₂.[5]

Chemical Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the boron atom. This makes it susceptible to nucleophilic attack and a key participant in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This compound serves as an effective coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1PdL2X R¹-Pd(II)L_n-X OxAdd->R1PdL2X Transmetalation Transmetalation R1PdL2X->Transmetalation R1PdL2R2 R¹-Pd(II)L_n-R² Transmetalation->R1PdL2R2 RedElim Reductive Elimination R1PdL2R2->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst R1R2 R¹-R² (Coupled Product) RedElim->R1R2 RX R¹-X (Organic Halide) RX->OxAdd Boronate R²-B(OR)₂ (this compound) Boronate->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential in Drug Development

The benzoxaborole and related benzodioxaborole scaffolds have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has shown promise in several therapeutic areas.

Anti-inflammatory Activity via PDE4 Inhibition

Benzoxaboroles have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[6][7][8] By inhibiting PDE4, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-23, and IL-17.[6] This mechanism of action is central to the therapeutic effect of the FDA-approved drug crisaborole for atopic dermatitis.[8]

G Simplified Signaling Pathway of PDE4 Inhibition by Benzoxaboroles cluster_inhibition Inhibition cluster_pathway Cellular Pathway Benzoxaborole Benzoxaborole (e.g., this compound derivative) PDE4 PDE4 Benzoxaborole->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-23) PKA->Pro_inflammatory downregulates Anti_inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) CREB->Anti_inflammatory upregulates

Caption: The inhibitory effect of benzoxaboroles on the PDE4 signaling pathway.

Anticancer Potential

Several studies have highlighted the potential of benzoxaborole derivatives as anticancer agents.[9][10][11] The proposed mechanisms of action are varied and include the induction of apoptosis and cell cycle arrest.[9][10][11] For instance, certain benzoxaboroles have been shown to cause G2/M phase cell cycle arrest in ovarian cancer cells, leading to apoptosis.[9] The specific molecular targets for these anticancer effects are an active area of research.

Conclusion

This compound is a versatile chemical entity with established utility in organic synthesis and promising potential in the development of novel therapeutics. Its straightforward synthesis and predictable reactivity in cross-coupling reactions make it a valuable building block for chemists. Furthermore, the biological activities associated with the benzodioxaborole core, particularly in the realms of inflammation and oncology, underscore its significance for further investigation in drug discovery programs. Future research will likely focus on elucidating the specific biological targets of its derivatives and optimizing their pharmacological profiles.

References

Synthesis of 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Propyl-1,3,2-benzodioxaborole, a versatile organoboron compound with applications in organic synthesis and medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes a detailed experimental protocol for the most common synthesis route.

Introduction

This compound, a member of the benzodioxaborole family, is a valuable reagent and building block in modern organic chemistry. Its utility stems from the unique properties of the boronate ester functional group, which can participate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The benzodioxaborole moiety is derived from catechol and provides a stable yet reactive platform for the propylboronic acid group. This guide focuses on the practical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the direct condensation of propylboronic acid with catechol. This dehydration reaction is an equilibrium process that requires the removal of water to drive the reaction to completion. Alternative, multi-step pathways exist, often involving the initial formation of a different boronate ester followed by transesterification, or the construction of the propyl-boron bond via catalytic methods.

Direct Condensation of Propylboronic Acid and Catechol

The most direct and atom-economical method for the synthesis of this compound is the esterification reaction between propylboronic acid and catechol. The reaction proceeds with the elimination of two molecules of water.

Reaction Scheme:

Propylboronic acid + Catechol → this compound + 2 H₂O

To achieve high yields, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

Catalytic Borylation followed by Transesterification

An alternative route involves the initial formation of a propylboronate ester, such as a pinacol ester, from a propyl halide or triflate. This is often achieved through palladium or copper-catalyzed borylation reactions with a diboron reagent like bis(pinacolato)diboron. The resulting propyl pinacol boronate ester is then transesterified with catechol to yield the final product. While this method is less direct, it can be advantageous when the starting material is a propyl halide rather than propylboronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the direct condensation synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.

ParameterValueNotes
Reactants
Propylboronic Acid1.0 equivalent
Catechol1.0 equivalent
Solvent Toluene or Diethyl EtherToluene is used for azeotropic removal of water. Diethyl ether can be used with a dehydrating agent.
Dehydrating Agent Anhydrous MgSO₄ or Azeotropic DistillationTo drive the reaction equilibrium towards the product.
Reaction Temperature Room Temperature to RefluxDependent on the solvent and method of water removal.
Reaction Time 12 - 24 hoursCan be monitored by TLC or GC for completion.
Product Yield High (typically >80%)Yields are highly dependent on the efficiency of water removal and purification.
Purification Method Vacuum DistillationA common method for purifying the final product.
Boiling Point ~75 °C @ 100 mmHgReported distillation condition for purification.[1]

Experimental Protocol: Direct Condensation Method

This protocol describes a representative procedure for the synthesis of this compound from propylboronic acid and catechol using a dehydrating agent.

Materials:

  • Propylboronic acid

  • Catechol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add propylboronic acid (1.0 eq.) and catechol (1.0 eq.).

  • Add anhydrous diethyl ether to the flask to dissolve the reactants.

  • To the stirred solution, add anhydrous magnesium sulfate (1.5 - 2.0 eq.) as a dehydrating agent.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, filter the mixture to remove the magnesium sulfate.

  • Wash the collected solid with a small amount of anhydrous diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation (e.g., ~75 °C at 100 mmHg) to yield pure this compound as a liquid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the direct condensation synthesis of this compound.

Synthesis_Workflow reactant reactant product product process process Propylboronic_Acid Propylboronic Acid Mixing Mixing in Anhydrous Solvent Propylboronic_Acid->Mixing Catechol Catechol Catechol->Mixing Dehydration Dehydration (e.g., MgSO4 or Azeotropic Distillation) Mixing->Dehydration Reaction Esterification Reaction (Room Temp to Reflux) Dehydration->Reaction Filtration Filtration (if solid dehydrant is used) Reaction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the direct synthesis of this compound.

References

In-Depth Technical Guide to 2-Propyl-1,3,2-benzodioxaborole (CAS Number: 40218-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-propyl-1,3,2-benzodioxaborole (CAS No. 40218-49-3). This organoboron compound, featuring a propyl-substituted benzodioxaborole core, serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Furthermore, emerging research suggests its potential in medicinal chemistry, with preliminary data indicating possible antiangiogenic and anticancer properties. This document consolidates available quantitative data, details experimental protocols, and presents key chemical and biological pathways through structured diagrams to support ongoing research and development efforts.

Chemical Information and Properties

This compound is an organic compound characterized by a five-membered dioxaborole ring fused to a benzene ring, with a propyl group attached to the boron atom.[1]

Chemical Structure and Identifiers
IdentifierValue
CAS Number 40218-49-3[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₁BO₂[1]
Molecular Weight 162.00 g/mol [1]
Canonical SMILES CCCB1OC2=CC=CC=C2O1[1]
InChI Key VIKLNEIFCBHZLL-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueReference
Boiling Point 40-42 °C at 0.05 mmHg[2]
Density 1.052 g/mL at 25 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the formation of the boronate ester from a corresponding boronic acid or through hydroboration routes.

Condensation of Propylboronic Acid with Catechol

A straightforward and common method for the synthesis of this compound is the direct condensation of propylboronic acid with catechol.[1] This reaction proceeds with the removal of water to drive the equilibrium towards the formation of the cyclic boronate ester.[1]

Experimental Protocol:

  • Reactants: Propylboronic acid, Catechol.

  • Solvent: A suitable solvent capable of azeotropically removing water, such as toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of propylboronic acid and catechol.

    • Add a sufficient volume of toluene to suspend the reactants.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield pure this compound.[1]

Logical Relationship of Synthesis:

G propylboronic_acid Propylboronic Acid product This compound propylboronic_acid->product catechol Catechol catechol->product water Water (removed) product->water Dehydration

Caption: Synthesis via condensation of propylboronic acid and catechol.

Hydroboration-Based Routes

Hydroboration serves as a fundamental method for preparing organoborane intermediates that can be subsequently converted to this compound.[1] This typically involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.[1]

Applications in Organic Synthesis

The presence of the boron atom makes this compound a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a competent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of bonds between the propyl group and various aryl or vinyl halides.[1]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reactants: this compound, Aryl or Vinyl Halide (e.g., bromide or iodide).

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand).

  • Base: An aqueous solution of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: A two-phase system, often involving an organic solvent like toluene, dioxane, or THF, and water.

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl/vinyl halide, and the palladium catalyst.

    • Add the organic solvent and the aqueous base.

    • Heat the mixture with vigorous stirring for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup: dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle Workflow:

G start Pd(0)L2 oxidative_addition Oxidative Addition (R-X) start->oxidative_addition transmetalation Transmetalation (R'-B(OR)2 + Base) oxidative_addition->transmetalation [R-Pd(II)-X]L2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R-Pd(II)-R']L2 reductive_elimination->start product R-R' reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Potential Biological Activity

Preliminary research indicates that this compound and related structures may possess valuable biological activities, particularly in the context of cancer therapy.

Antiangiogenic and Anticancer Properties

Studies have suggested that this compound is a candidate for the development of sulfonamides with antiangiogenic and anticancer properties.[1] The ability of a compound to inhibit angiogenesis—the formation of new blood vessels—is a crucial mechanism in preventing tumor growth.[1] Further research is required to fully elucidate the mechanism of action and to quantify the efficacy and safety of this compound in clinical settings.[1]

Signaling Pathway Hypothesis for Antiangiogenic Activity:

G compound This compound target_enzyme Key Enzymatic Activities in Cancer Progression compound->target_enzyme Inhibition angiogenesis Angiogenesis target_enzyme->angiogenesis Promotes tumor_growth Tumor Growth angiogenesis->tumor_growth Supports

Caption: Hypothesized antiangiogenic mechanism of action.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from the catechol ring, and resonances corresponding to the α, β, and γ protons of the propyl group.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the catechol moiety and the three carbons of the propyl chain. The carbon attached to the boron might be broadened due to quadrupolar relaxation.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (162.00 g/mol ).

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring, and B-O stretching vibrations characteristic of the dioxaborole ring.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable organoboron compound with established utility in organic synthesis and promising potential in the field of medicinal chemistry. Its role as a coupling partner in Suzuki-Miyaura reactions is a key application. The preliminary indications of antiangiogenic and anticancer activities warrant further in-depth investigation to establish its therapeutic potential. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors. Further experimental work is necessary to fully characterize its biological activity and to develop detailed and optimized protocols for its various applications.

References

An In-depth Technical Guide to 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties, synthesis, and applications of 2-Propyl-1,3,2-benzodioxaborole, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is an organic compound featuring a benzodioxaborole core with a propyl group attached to the boron atom.[1] This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1]

The fundamental properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₉H₁₁BO₂[1][2][]
Molecular Weight161.99 g/mol (often rounded to 162)[1][2][]
IUPAC NameThis compound[1]
CAS Number40218-49-3[1][2]
Canonical SMILESCCCB1OC2=CC=CC=C2O1[1]
InChI KeyVIKLNEIFCBHZLL-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a boron-containing compound with catechol or the hydroboration of an alkene.[1]

A common method for synthesizing compounds of this class is the reaction of catecholborane with an alkene, in this case, propylene. This hydroboration reaction adds the boron-hydrogen bond across the carbon-carbon double bond of the propylene.[4]

Synthesis_Workflow Catecholborane Catecholborane (HBCat) Reaction Hydroboration Catecholborane->Reaction Reactant Propylene Propylene Propylene->Reaction Reactant Product This compound Reaction->Product Yields

Synthesis of this compound via hydroboration.

While a specific protocol for propylene is not detailed in the provided results, a well-documented procedure for a similar reaction, the hydroboration of 1-hexyne with catecholborane, can serve as a representative experimental methodology.[5] This process can be adapted for the synthesis of this compound from propylene.

Materials:

  • 1-Hexyne (or Propylene gas)

  • Catecholborane

  • Nitrogen source

  • Ice-water bath

  • Round-bottomed flask equipped with a magnetic stirrer, thermometer, addition funnel (or gas inlet), and reflux condenser.

Procedure:

  • A three-necked, round-bottomed flask is assembled and flushed with nitrogen.[5]

  • The flask is charged with the alkene (e.g., 1-hexyne). For propylene, a continuous stream would be bubbled through the reaction mixture.

  • Catecholborane is added slowly to the stirred alkene.[5]

  • The reaction is exothermic and should be maintained at a controlled temperature (e.g., 60-70°C for 1-hexyne) using an ice-water bath for cooling as needed.[5]

  • After the initial reaction, the mixture is stirred at a slightly elevated temperature for a period (e.g., 2 hours at 60°C) to ensure the reaction goes to completion.[5]

  • The resulting product can then be purified by distillation under reduced pressure.[5]

Applications in Research and Development

This compound and related compounds are versatile reagents in organic chemistry and have potential applications in medicinal chemistry.

Applications Compound This compound Organic_Synthesis Organic Synthesis Compound->Organic_Synthesis Medicinal_Chemistry Medicinal Chemistry Compound->Medicinal_Chemistry Material_Science Material Science Compound->Material_Science Cross_Coupling Suzuki-Miyaura Cross-Coupling Organic_Synthesis->Cross_Coupling Anticancer Anticancer Properties Medicinal_Chemistry->Anticancer

Key application areas of this compound.
  • Organic Synthesis: This compound serves as a building block for creating more complex organic molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]

  • Medicinal Chemistry: The benzodioxaborole core is found in some biologically active molecules. Derivatives of this structure have been investigated for their potential anti-cancer properties, specifically for their ability to inhibit angiogenesis (the formation of new blood vessels).[1]

  • Material Science: Due to the presence of the boron atom, this compound may have unique electronic properties, making it a candidate for the development of new materials.[1]

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Benzodioxaborole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of benzodioxaborole compounds from their initial discovery to their establishment as a significant class of therapeutic agents. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for seminal syntheses, and a thorough examination of the mechanisms of action that underpin their biological activity. Quantitative data is presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of boron-containing heterocycles.

A Serendipitous Discovery and the Dawn of Benzoxaborole Chemistry

The journey into the world of benzoxaboroles, the foundational cousins of benzodioxaboroles, began in 1957. In a seminal work, Swedish chemist Kurt Torssell reported the first synthesis and characterization of this novel class of organoboron compounds.[1][2][3] His initial research, published in Arkiv för Kemi, laid the groundwork for what would become a burgeoning field of medicinal chemistry.[2][4] Torssell's early work focused on the reaction of tolylboronic acids with N-bromosuccinimide to create ω-bromo and ω,ω-dibromo derivatives, which upon hydrolysis, yielded hydroxymethyl- and formylphenylboronic acids, key precursors to the benzoxaborole scaffold.[1]

Decades later, the unique properties of the boron atom within this heterocyclic system would be harnessed for therapeutic purposes, leading to the development of groundbreaking drugs.

The Rise of Catecholborane: A Key Benzodioxaborole Reagent

A significant leap in the broader field of organoboron chemistry, with direct implications for benzodioxaboroles, came in 1975. Nobel laureate Herbert C. Brown and his colleague S. K. Gupta published a landmark paper in the Journal of the American Chemical Society detailing the use of 1,3,2-benzodioxaborole, commonly known as catecholborane, as a versatile hydroboration reagent for alkenes and alkynes. This work opened up new avenues for the synthesis of a wide array of organoboron compounds, including precursors to more complex benzodioxaborole derivatives.

From Laboratory Curiosity to Lifesaving Medications: The Emergence of Tavaborole and Crisaborole

The therapeutic potential of benzoxaboroles burst into the spotlight with the development and subsequent FDA approval of two key drugs: tavaborole for the treatment of onychomycosis (toenail fungal infection) and crisaborole for atopic dermatitis.

Tavaborole (AN2690): A Novel Antifungal Agent

Tavaborole, chemically known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was developed as a potent antifungal agent.[5] Its discovery stemmed from structure-activity relationship (SAR) investigations aimed at finding more effective treatments for onychomycosis.[5]

Crisaborole (AN2728): A Non-steroidal Anti-inflammatory Drug

Crisaborole, or 4-((1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrile, emerged from research into novel anti-inflammatory agents.[6] It was designed as a phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of psoriasis and atopic dermatitis.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzodioxaborole compounds, facilitating a comparative analysis of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Key Benzodioxaborole Compounds

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Catecholborane1,3,2-BenzodioxaboroleC₆H₅BO₂119.9212
Tavaborole5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleC₇H₆BFO₂151.93135-136
Crisaborole4-((1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrileC₁₄H₁₀BNO₃251.05Not Reported
2-Hydroxy-1,3,2-benzodioxaborole2-Hydroxy-1,3,2-benzodioxaboroleC₆H₅BO₃135.9270-75[8]

Table 2: Biological Activity of Tavaborole Against Fungal Pathogens

Fungal SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Trichophyton rubrum4.0 - 8.08.08.0[9]
Trichophyton mentagrophytes4.0 - 8.04.08.0[9]
Candida species2 to >161616[10]
Aspergillus species0.5 to 1624[10]
Fusarium species8 to >16--[10]

Table 3: Inhibitory Activity of Crisaborole and Related Compounds Against PDE4

CompoundPDE4B IC₅₀ (nM)Reference
Crisaborole57.20[11]
Roflumilast0.7[12]
Apremilast140[12]
Compound 31 (Crisaborole analog)0.42[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzodioxaborole compounds, compiled from various sources.

Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

The synthesis of tavaborole involves a multi-step process starting from 2-bromo-5-fluorobenzaldehyde.

Step 1: Synthesis of 2-Bromo-5-fluorobenzyl alcohol

To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL) at 0 °C, a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is slowly added.[10] The reaction mixture is stirred at 0 °C for 1 hour. Water and ethyl acetate are then added, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-5-fluorobenzyl alcohol as a colorless solid.[10]

Step 2: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

The synthesis from the benzyl alcohol precursor involves a lithiation reaction followed by reaction with a borate ester and subsequent cyclization. While the exact, detailed industrial protocol is proprietary, a representative laboratory-scale synthesis is as follows: 2-Bromo-5-fluorobenzyl alcohol is protected, for example, as a methoxymethyl (MOM) ether. The protected compound is then subjected to a lithium-halogen exchange using n-butyllithium at low temperature (e.g., -78 °C) in an inert solvent like THF. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate. The reaction mixture is then acidified, which removes the protecting group and facilitates the spontaneous cyclization to form tavaborole. The crude product is then purified by crystallization. A similar procedure starting from 5-fluoro-2-formylphenylboronic acid involves reduction of the formyl group with sodium borohydride followed by crystallization to yield tavaborole.[1]

Synthesis of Crisaborole (4-((1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrile)

The synthesis of crisaborole is a multi-step process that can be achieved through various routes. A common pathway is outlined below.

Step 1: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

4-(4-Bromo-3-methylphenoxy)benzonitrile is treated with N-bromosuccinimide in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., benzoyl peroxide) under reflux. The resulting benzylic bromide is then reacted with sodium acetate in a solvent like DMF, followed by hydrolysis with a base such as sodium hydroxide in methanol to afford 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Step 2: Borylation and Cyclization to Crisaborole

The hydroxyl group of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is protected, for instance, with a tetrahydropyranyl (THP) group. The protected intermediate is then subjected to a lithium-halogen exchange with n-butyllithium at -78 °C in THF, followed by reaction with triisopropyl borate. The resulting boronate ester is then treated with hydrochloric acid, which removes the THP protecting group and induces cyclization to yield crude crisaborole.[14] The crude product is then purified by crystallization from a mixture of a protic and an aprotic solvent.[15]

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The therapeutic efficacy of tavaborole and crisaborole stems from their highly specific interactions with key enzymes involved in fungal protein synthesis and mammalian inflammatory responses, respectively.

Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[16] The boron atom of tavaborole plays a crucial role in this inhibition by forming a stable adduct with the cis-diol of the terminal adenosine of tRNALeu within the editing site of the enzyme. This trapping of the tRNA prevents its release and subsequent participation in protein synthesis, ultimately leading to fungal cell death.

Tavaborole_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Mechanism Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Charges tRNA_Leu cluster_inhibition cluster_inhibition tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Tavaborole_boron Boron atom of Tavaborole Adduct Stable Adduct Formation Tavaborole_boron->Adduct tRNA_diol cis-diol of terminal adenosine of tRNA_Leu tRNA_diol->Adduct

Mechanism of Tavaborole Action
Crisaborole: Inhibition of Phosphodiesterase 4 (PDE4)

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[7] PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that downregulates the production of pro-inflammatory cytokines.[17] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the release of inflammatory cytokines such as TNF-α, IL-12, and IL-23, thereby ameliorating the symptoms of atopic dermatitis.[18]

Crisaborole_Mechanism cluster_inflammatory_cell Inflammatory Cell Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP->PDE4 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-23) cAMP->Pro_inflammatory_Cytokines Inhibits Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Mechanism of Crisaborole Action

Structure-Activity Relationship (SAR) and Future Directions

The development of tavaborole and crisaborole has spurred extensive research into the structure-activity relationships of benzodioxaborole compounds. For antifungal activity, studies have shown that the presence of the boron atom is essential, and modifications to the benzoxaborole ring and its substituents can significantly impact potency and spectrum of activity.[19] Similarly, for PDE4 inhibition, the benzoxaborole scaffold serves as a key pharmacophore, with substitutions on the phenyl ring influencing binding affinity and selectivity.[13]

The unique properties of the boron atom, including its Lewis acidity and ability to form reversible covalent bonds, continue to make benzodioxaboroles an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases. Future research in this area will likely focus on the development of new derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action.

Conclusion

The discovery and development of benzodioxaborole compounds represent a remarkable success story in medicinal chemistry. From their humble beginnings as a synthetic curiosity, these boron-containing heterocycles have evolved into a clinically important class of drugs. The journey of tavaborole and crisaborole from the laboratory to the clinic underscores the power of chemical innovation in addressing unmet medical needs. As our understanding of the chemistry and biology of benzodioxaboroles continues to grow, we can anticipate the emergence of new and improved therapies based on this versatile and powerful scaffold.

References

An In-depth Technical Guide on the Core Reactivity of Propyl-Substituted Benzodioxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of propyl-substituted benzodioxaboroles, a class of organoboron compounds with growing importance in organic synthesis and medicinal chemistry. This document details their synthesis, key reactions, and stability, supported by experimental protocols and quantitative data.

Introduction

Propyl-substituted benzodioxaboroles, specifically 2-propyl-1,3,2-benzodioxaborole, are organoboronates that feature a propyl group attached to the boron atom of the benzodioxaborole core. This core structure is derived from the reaction of a boronic acid with catechol. The presence of the propyl group, a simple alkyl substituent, provides a valuable model for understanding the behavior of more complex alkyl-substituted benzodioxaboroles in various chemical transformations. Their stability, coupled with the unique reactivity of the carbon-boron bond, makes them versatile intermediates in the construction of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the hydroboration of propene or the reaction of a propyl Grignard reagent with a suitable benzodioxaborole precursor.

Synthesis via Hydroboration of Propene

A primary method for the synthesis of alkyl-substituted boranes is the hydroboration of alkenes. In this case, propene is reacted with a hydroborating agent, followed by esterification with catechol to yield the desired benzodioxaborole. A common hydroborating agent for this purpose is catecholborane (1,3,2-benzodioxaborole).

Experimental Protocol: Hydroboration of Propene with Catecholborane

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is purged with nitrogen.

  • A solution of catecholborane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is introduced into the flask.

  • The flask is cooled to 0 °C in an ice bath.

  • Propene gas is bubbled through the solution at a steady rate for a predetermined period, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is achieved by vacuum distillation to afford the pure product.

A visual representation of the synthesis workflow is provided below:

G cluster_synthesis Synthesis of this compound Catecholborane Catecholborane ReactionVessel Reaction in THF Catecholborane->ReactionVessel Propene Propene Propene->ReactionVessel Purification Vacuum Distillation ReactionVessel->Purification Product This compound Purification->Product

Synthesis of this compound via Hydroboration.
Synthesis via Grignard Reaction

An alternative route involves the reaction of a propyl Grignard reagent with an electrophilic benzodioxaborole species, such as 2-isopropoxy-1,3,2-benzodioxaborole.

Experimental Protocol: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, a solution of 2-isopropoxy-1,3,2-benzodioxaborole (1.0 equivalent) in anhydrous diethyl ether is prepared and cooled to -78 °C.

  • The prepared propylmagnesium bromide solution is then added dropwise to the cooled solution of the benzodioxaborole precursor.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Key Reactivity of Propyl-Substituted Benzodioxaboroles

The reactivity of this compound is dominated by the carbon-boron bond, which allows for its participation in a variety of important organic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Propyl-substituted benzodioxaboroles serve as effective coupling partners for the introduction of a propyl group onto aromatic and heteroaromatic rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

  • To a Schlenk flask are added the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added.

  • The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred for the required time (typically 12-24 hours), with reaction progress monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

A logical diagram illustrating the Suzuki-Miyaura cross-coupling pathway is shown below:

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Pathway ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition PropylBenzodioxaborole This compound Transmetalation Transmetalation PropylBenzodioxaborole->Transmetalation PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->PdCatalyst Catalyst Regeneration Product Propyl-Aryl Compound (Ar-Propyl) ReductiveElimination->Product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Oxidation

The carbon-boron bond in alkylboronates can be readily oxidized to a carbon-oxygen bond, providing a route to alcohols. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a base.

Experimental Protocol: Oxidation to 1-Propanol

  • This compound (1.0 equivalent) is dissolved in a suitable solvent such as THF in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • An aqueous solution of sodium hydroxide (e.g., 3 M, 3.0 equivalents) is added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 equivalents), ensuring the temperature remains below 20 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is then extracted with diethyl ether.

  • The combined organic layers are washed with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

  • The resulting 1-propanol can be further purified by distillation if necessary.

Quantitative Data

While specific, peer-reviewed quantitative data for the reactions of this compound is not extensively available in the public domain, the following table provides representative data based on analogous reactions of similar alkylboronates.

ReactionSubstrate 1Substrate 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Synthesis CatecholboranePropene-THF0 - RT4-670-85
Suzuki-Miyaura 4-BromoanisoleThis compoundPd(PPh₃)₄, K₂CO₃Toluene/H₂O901880-95
Oxidation This compoundH₂O₂, NaOH-THF0 - RT2>90

Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound.

Data TypeThis compound
Molecular Formula C₉H₁₁BO₂
Molecular Weight 161.99 g/mol
¹H NMR (CDCl₃, δ) ~7.2-7.0 (m, 4H, Ar-H), ~1.5 (q, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~0.9 (t, 2H, B-CH₂-)
¹³C NMR (CDCl₃, δ) ~148 (Ar-C-O), ~122 (Ar-C), ~112 (Ar-C), ~20 (br, B-CH₂-), ~18 (-CH₂-), ~14 (-CH₃)
Mass Spec (EI) m/z 162 (M⁺)

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument used. The signal for the carbon attached to boron in the ¹³C NMR spectrum is often broad due to quadrupolar relaxation.

Stability and Handling

Propyl-substituted benzodioxaboroles are generally stable compounds that can be handled under normal laboratory conditions. They are less susceptible to hydrolysis and oxidation compared to their corresponding boronic acids. However, prolonged exposure to moisture and strong oxidizing agents should be avoided. For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere.

Conclusion

Propyl-substituted benzodioxaboroles are valuable and versatile intermediates in organic synthesis. Their straightforward synthesis and predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling and oxidation make them important tools for the construction of a wide range of organic molecules. This guide provides a foundational understanding of their core reactivity, which is essential for researchers and scientists in both academic and industrial settings, particularly those involved in drug discovery and development. Further exploration into the reactivity of functionalized propyl-substituted benzodioxaboroles will undoubtedly continue to expand their utility in the chemical sciences.

Spectroscopic Profile of 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1,3,2-benzodioxaborole. Due to the limited availability of directly published, complete experimental spectra for this specific molecule, this document presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Properties

This compound, also known as B-n-propylcatecholborane, is an organoboron compound with the molecular formula C₉H₁₁BO₂ and a molecular weight of approximately 162.00 g/mol [1]. Its structure consists of a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole ring system.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzodioxaborole ring and the aliphatic protons of the propyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2Multiplet4HAr-H
~1.5 - 1.7Sextet2H-CH₂-CH₂ -CH₃
~0.9 - 1.1Triplet2H-CH₂ -CH₂-CH₃
~0.8 - 1.0Triplet3H-CH₂-CH₂-CH₃

Note: Predicted values are based on the analysis of similar structures and general chemical shift principles.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the propyl chain carbons. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.

Chemical Shift (δ, ppm)Assignment
~148-150C -O
~122-124Ar-C H
~112-114Ar-C H
~25-30-C H₂-CH₂-CH₃
~18-22-CH₂-C H₂-CH₃
~13-15-CH₂-CH₂-C H₃
Broad or unobservedC -B

Note: Predicted values are based on data for related benzodioxaborole derivatives and propyl-substituted aromatic compounds[2].

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and B-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2850-2960Medium-StrongAliphatic C-H stretch
~1600, ~1475Medium-StrongAromatic C=C stretch
~1300-1400StrongB-O stretch
~1250StrongC-O stretch

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
~162Molecular ion [M]⁺
~119Loss of propyl group [M - C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the liquid sample of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Processing:

  • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution IR_Acq IR Acquisition Sample->IR_Acq NMR_Acq NMR Acquisition (¹H, ¹³C) Dissolution->NMR_Acq MS_Acq MS Acquisition Dissolution->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Generation IR_Acq->IR_Proc MS_Proc Mass Spectrum Analysis MS_Acq->MS_Proc Structure Final Structure Confirmation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR (Proton Environment) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR IR Functional Groups (B-O, C=C, C-H) Structure->IR MS Molecular Weight & Fragmentation Structure->MS

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to Organoboron Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, organic derivatives of borane, have become indispensable tools in modern organic synthesis since the pioneering work of Herbert C. Brown and Akira Suzuki, who were awarded Nobel Prizes for their contributions.[1] This guide provides a comprehensive overview of the core principles, key reactions, and applications of organoboron chemistry, with a particular focus on its relevance to drug discovery and development. Organoboron compounds are valued for their stability, low toxicity, and high functional group tolerance, making them superior to many other organometallic reagents.[1][2]

The utility of organoboron compounds stems from the unique properties of the carbon-boron (C-B) bond. This bond has low polarity, rendering alkylboron compounds generally stable, though susceptible to oxidation.[3] Boron's electron deficiency in its common trivalent state makes organoboranes strong electrophiles and Lewis acids.[3][4] This electronic nature is central to their reactivity and the diverse transformations they enable.

Core Synthetic Methodologies

Two pillars of organoboron chemistry are hydroboration and palladium-catalyzed cross-coupling reactions. These methodologies provide efficient and selective pathways to a vast array of organic molecules.

Hydroboration-Oxidation

First reported by H.C. Brown in the late 1950s, the hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols.[5] The reaction is renowned for its predictable regioselectivity and stereospecificity.

The hydroboration step involves the addition of a borane reagent (e.g., BH₃, 9-BBN, disiamylborane) across a double or triple bond. This addition is typically anti-Markovnikov, with the boron atom adding to the less sterically hindered carbon atom.[5][6] The reaction proceeds via a syn-addition, where the boron and hydrogen atoms are delivered to the same face of the multiple bond.[6]

The subsequent oxidation of the resulting organoborane, commonly achieved with hydrogen peroxide and a base, replaces the C-B bond with a C-OH bond with retention of stereochemistry.[6][7]

Key Features of Hydroboration-Oxidation:

  • Anti-Markovnikov Regioselectivity: The hydroxyl group is installed on the less substituted carbon.[6]

  • Syn-Stereospecificity: The hydrogen and hydroxyl groups are added to the same side of the original double bond.[6]

  • No Carbocation Rearrangements: The concerted mechanism avoids the formation of carbocation intermediates.[5]

Experimental Protocol: Hydroboration-Oxidation of an Alkene using 9-BBN

Objective: To synthesize an alcohol from an alkene via an anti-Markovnikov hydration.

Materials:

  • Alkene (1.0 eq)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., 5.5 mmol) in anhydrous THF (2.5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 9-BBN solution in THF (5.5 mmol) to the stirred alkene solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The completion of this step yields a solution of the B-alkyl-9-BBN derivative.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Maintain the temperature below 40°C.

    • After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC).

    • Add diethyl ether to the reaction mixture to extract the product.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

    • Purify the product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] This reaction is exceptionally versatile, with a broad substrate scope and excellent functional group tolerance.[8]

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[8]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that is facilitated by the base.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (1.2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), and SPhos (e.g., 0.04 mmol).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[9]

  • Reaction Execution:

    • Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.[2][9]

    • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 5-24 hours), monitoring the progress by TLC or GC-MS.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Quantitative Data Summary

The efficiency of these key reactions is highly dependent on the choice of reagents and reaction conditions. The following tables summarize representative quantitative data.

Hydroboration Reagent Alkene Substrate Regioselectivity (% Primary Alcohol) Reference
BH₃·THF1-Hexene94
9-BBN1-Hexene>99[5]
Disiamylborane1-Hexene98[6]
BH₃·THFStyrene80
9-BBNStyrene>99[3]

Table 1: Regioselectivity of Common Hydroborating Agents.

Aryl Halide Arylboronic Acid Catalyst System Base Solvent Temp (°C) Yield (%) Reference
4-BromotoluenePhenylboronic acidPd₂(dba)₃ / 1KFDioxaneRT95[10]
4-ChloroanisolePhenylboronic acidPd/IPr·HClKOMeToluene4091
3-Chloroindazole5-Indoleboronic acidP2K₃PO₄Dioxane/H₂O10092[2]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8085[9]

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions.

Synthesis of Organoboron Compounds

While organoboron reagents are commercially available, their synthesis in the laboratory is often necessary. Common methods include:

  • From Grignard or Organolithium Reagents: The reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis, is a traditional and widely used method for preparing boronic acids.[11][12]

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) provides a direct route to boronic esters.[13]

  • C-H Borylation: The direct, transition-metal-catalyzed conversion of C-H bonds to C-B bonds is a highly atom-economical method for synthesizing organoboron compounds.[13][14]

Experimental Protocol: Synthesis of Phenylboronic Acid

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Trimethyl borate

  • Sulfuric acid (10%)

  • Diethyl ether

  • Hexane

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stir bar, place magnesium turnings.

    • Add a crystal of iodine and a small amount of anhydrous diethyl ether.

    • Add a small portion of bromobenzene to initiate the reaction. Once initiated, add the remaining bromobenzene dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Borylation:

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Hydrolysis and Isolation:

    • Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane).

Applications in Drug Development and Medicinal Chemistry

The unique properties of boron make it an attractive element for incorporation into drug candidates. The vacant p-orbital on the sp²-hybridized boron atom allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, a key feature in the mechanism of action of several boron-containing drugs.

Bortezomib: A Case Study

Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma. Its mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[15]

Inhibition of the proteasome by bortezomib disrupts the degradation of IκB, the inhibitory protein of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[15][16] This leads to the accumulation of IκB, which in turn prevents the translocation of NF-κB to the nucleus.[15] The inhibition of the NF-κB signaling pathway disrupts the transcription of genes involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[15][17]

Visualizations

Experimental Workflow for Organoboron Synthesis and Application

G cluster_synthesis Synthesis of Organoboron Reagents cluster_reagents Organoboron Compounds cluster_reactions Key Synthetic Transformations cluster_applications Applications Grignard Grignard/Organolithium Reagents BoronicAcids Boronic Acids/Esters Grignard->BoronicAcids + B(OR)₃ Halides Aryl/Vinyl Halides Halides->BoronicAcids + B₂pin₂ (Miyaura Borylation) Alkenes Alkenes/Alkynes Organoboranes Organoboranes Alkenes->Organoboranes Hydroboration Borylation C-H Borylation Borylation->BoronicAcids [Ir] or [Rh] catalyst Suzuki Suzuki-Miyaura Coupling BoronicAcids->Suzuki Oxidation Oxidation Organoboranes->Oxidation Biaryls Biaryls, Styrenes Suzuki->Biaryls Alcohols Alcohols Oxidation->Alcohols Pharma Pharmaceuticals Biaryls->Pharma Alcohols->Pharma

Caption: General workflow for the synthesis and application of organoboron compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² RedElim Reductive Elimination RX R¹-X R2BY2 R²-B(OR)₂ Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bortezomib Inhibition of the NF-κB Signaling Pathway

Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation Ub_IkB Ubiquitinated IκB IkB->Ub_IkB Ubiquitination NFkB_active NF-κB (p50/p65) IkB->NFkB_active Release of NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to Proteasome 26S Proteasome Proteasome->IkB Degradation Ub_IkB->Proteasome Targeted for Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibits DNA DNA NFkB_active->DNA Translocation Transcription Transcription of Pro-survival Genes DNA->Transcription Stimuli Pro-inflammatory Stimuli Stimuli->IKK

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.

References

Potential Research Frontiers for 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3,2-benzodioxaborole, a versatile organoboron compound, is emerging as a molecule of significant interest with potential applications spanning organic synthesis, medicinal chemistry, and materials science. Its unique structural and electronic properties, conferred by the boron-containing benzodioxaborole framework, make it a valuable building block and a candidate for novel functional molecules. This technical guide provides an in-depth exploration of promising research avenues for this compound, offering detailed experimental considerations and potential methodologies to catalyze further investigation.

Core Properties

PropertyValueReference
Molecular Formula C₉H₁₁BO₂[1]
Molecular Weight 161.99 g/mol [1]
CAS Number 40218-49-3

Organic Synthesis: A Versatile Coupling Partner

The electron-deficient boron center in this compound makes it an excellent participant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

Research Area: Expansion of Suzuki-Miyaura Coupling Scope

While the utility of boronic esters in Suzuki-Miyaura couplings is well-established, dedicated studies on the reactivity and scope of this compound are limited. A significant research opportunity lies in systematically exploring its coupling with a wide array of organic halides and pseudohalides.

Logical Workflow for Investigating Suzuki-Miyaura Coupling Scope:

G cluster_start Substrate Scope Investigation cluster_conditions Reaction Condition Optimization cluster_analysis Analysis and Characterization Start This compound ArylHalides Aryl Halides (Br, I, Cl) Start->ArylHalides VinylHalides Vinyl Halides Start->VinylHalides HeteroarylHalides Heteroaryl Halides Start->HeteroarylHalides AlkylHalides Alkyl Halides (with β-hydrogens) Start->AlkylHalides Catalyst Palladium Catalyst Screening (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) ArylHalides->Catalyst VinylHalides->Catalyst HeteroarylHalides->Catalyst AlkylHalides->Catalyst Base Base Screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base Solvent Solvent System Screening (e.g., Toluene, Dioxane, aq. mixtures) Base->Solvent Yield Determine Reaction Yield (Isolation, GC/NMR) Solvent->Yield Purity Assess Product Purity (NMR, LC-MS) Yield->Purity Structure Confirm Structure (NMR, HRMS) Purity->Structure

Caption: Workflow for Suzuki-Miyaura coupling optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol based on established methods for similar boronic esters.[2][3][4] Optimization will be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Water (for aqueous base solutions)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Add the anhydrous solvent (and water if using an aqueous base).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data to Collect:

  • Reaction time (hours)

  • Reaction temperature (°C)

  • Isolated yield (%)

  • Spectroscopic data for product characterization (¹H NMR, ¹³C NMR, HRMS)

Medicinal Chemistry: A Scaffold for Drug Discovery

The benzodioxaborole moiety is present in some biologically active molecules, and research suggests that this compound could be a precursor for developing sulfonamides with antiangiogenic and anticancer properties.[1]

Research Area: Synthesis and Evaluation of Novel Derivatives

A promising research direction is the synthesis of a library of derivatives of this compound and the systematic evaluation of their biological activities. Key areas of investigation include their potential as anticancer and anti-inflammatory agents.

Proposed Research Workflow:

G cluster_screening Biological Screening Start This compound Derivatization Chemical Derivatization (e.g., amination, sulfonamidation) Start->Derivatization Library Library of Novel Compounds Derivatization->Library Anticancer Anticancer Assays (e.g., MTT, Cell Viability) Library->Anticancer Antiangiogenic Antiangiogenic Assays (e.g., Tube Formation, Aortic Ring) Library->Antiangiogenic Antiinflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Library->Antiinflammatory HitIdentification Hit Identification and Lead Optimization Anticancer->HitIdentification Antiangiogenic->HitIdentification Antiinflammatory->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism

Caption: Drug discovery workflow for this compound.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Synthesized compounds

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data to Collect:

  • IC₅₀ values (µM) for each compound against different cell lines.

  • Dose-response curves.

Materials Science: A Building Block for Advanced Materials

The unique electronic properties derived from the boron atom suggest that this compound and its derivatives could be valuable components in the development of novel organic materials.[1] Aryl boronate esters, such as the related 2-phenyl-1,3,2-benzodioxaborole, are known to be important building blocks for Covalent Organic Frameworks (COFs).[5][6][7][8]

Research Area: Synthesis of Novel Covalent Organic Frameworks (COFs)

Investigating the use of this compound as a building block for the synthesis of new COFs is a promising research direction. The propyl group may influence the stacking and porosity of the resulting frameworks, potentially leading to materials with unique gas sorption or catalytic properties.

Conceptual Synthesis of a COF:

G cluster_characterization Material Characterization MonomerA This compound Derivative (e.g., difunctionalized) Condensation Condensation Polymerization MonomerA->Condensation MonomerB Linker Molecule (e.g., polyamine, polyol) MonomerB->Condensation COF Covalent Organic Framework (COF) Condensation->COF PXRD Powder X-ray Diffraction (PXRD) COF->PXRD Porosity Porosity Analysis (BET) COF->Porosity TGA Thermogravimetric Analysis (TGA) COF->TGA

Caption: Conceptual synthesis and characterization of a COF.

Research Area: Exploration in Organic Light-Emitting Diodes (OLEDs)

Boron-containing compounds are of great interest for applications in OLEDs due to their unique electronic and photophysical properties.[9][10][11][12][13] Research into the synthesis and characterization of derivatives of this compound for use as emitters or host materials in OLEDs could lead to the development of more efficient and stable devices.

Experimental Workflow for OLED Application:

G Start This compound Derivative Photophysical Photophysical Characterization (UV-Vis, Photoluminescence) Start->Photophysical Electrochemical Electrochemical Characterization (Cyclic Voltammetry) Start->Electrochemical DeviceFabrication OLED Device Fabrication Photophysical->DeviceFabrication Electrochemical->DeviceFabrication Performance Device Performance Evaluation (EQE, Luminance, CIE) DeviceFabrication->Performance

Caption: Workflow for evaluating OLED materials.

Synthesis of this compound

A reliable and scalable synthesis of the core molecule is fundamental for all proposed research areas.

Potential Synthesis Route

A common method for the synthesis of benzodioxaboroles is the condensation reaction between a boronic acid and catechol.[1]

Reaction Scheme:

Propylboronic acid + Catechol → this compound + 2 H₂O[1]

Experimental Protocol: Synthesis from Propylboronic Acid and Catechol

This protocol is a general procedure that may require optimization.

Materials:

  • Propylboronic acid

  • Catechol

  • Anhydrous toluene or other suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add propylboronic acid (1.0 equiv), catechol (1.0 equiv), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.[1]

Quantitative Data to Collect:

  • Reaction time (hours)

  • Isolated yield (%)

  • Boiling point (°C) at a specific pressure (mmHg)

  • Spectroscopic data for product confirmation (¹H NMR, ¹³C NMR, ¹¹B NMR, IR)

Conclusion

This compound presents a promising platform for innovation across multiple scientific disciplines. The research areas outlined in this guide, from fundamental organic synthesis to the development of advanced materials and potential therapeutics, highlight the untapped potential of this versatile molecule. The provided experimental frameworks are intended to serve as a starting point for researchers to design and execute their own investigations, ultimately contributing to a deeper understanding and broader application of this intriguing organoboron compound.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis and drug discovery.[1][2] 2-Propyl-1,3,2-benzodioxaborole, a catechol-protected propylboronic acid, serves as a versatile and stable coupling partner in these reactions. Its application is significant in the synthesis of complex organic molecules and pharmacologically active compounds, where the introduction of small alkyl groups is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[3] Benzoxaboroles, a related class of boron-containing heterocycles, have shown a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties, highlighting the importance of boron-containing motifs in medicinal chemistry.

This document provides detailed protocols and application notes for the use of this compound in palladium-catalyzed cross-coupling reactions with a focus on providing reproducible methodologies for research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of propylboronic acid with catechol.[3] This method is straightforward and generally proceeds in high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • n-Propylboronic acid

  • Catechol

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add n-propylboronic acid (1.0 eq), catechol (1.0 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

  • Heat the mixture to reflux and stir vigorously.

  • Continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when using secondary alkylboron reagents to avoid side reactions like β-hydride elimination.

General Experimental Workflow

G reagents Reagents: - this compound - Aryl/Vinyl Halide or Triflate - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent - Combine reagents reagents->setup 1. Preparation heating Reaction: - Heat to specified temperature - Monitor by TLC or GC/LC-MS setup->heating 2. Execution workup Work-up: - Quench reaction - Aqueous extraction heating->workup 3. Isolation purification Purification: - Column chromatography - Recrystallization or distillation workup->purification 4. Purification product Final Product: - Characterization (NMR, MS) purification->product 5. Analysis

Caption: General workflow for palladium-catalyzed cross-coupling.

Key Reaction Parameters and Optimization

The following table summarizes common conditions for the Suzuki-Miyaura coupling of alkylboronic esters with aryl halides, which can be adapted for this compound.

ParameterRecommended Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand SPhos, XPhos, PCy₃, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often preferred for coupling with alkylboron reagents.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and can influence reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THFBiphasic solvent systems are common, though anhydrous conditions can also be employed.
Temperature 80-110 °CThe reaction temperature will depend on the specific substrates and solvent used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or Toluene/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the degassed solvent (e.g., DMF or a 10:1 mixture of Toluene:Water).

  • Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation: Representative Cross-Coupling Results

The following table summarizes typical yields for the Suzuki-Miyaura cross-coupling of secondary alkylboron reagents with various aryl bromides, providing an expectation for the reactivity of this compound.

EntryAryl BromideProductYield (%)
1Bromobenzenen-Propylbenzene~85%
24-Bromoanisole1-Methoxy-4-propylbenzene~80%
34-Bromobenzonitrile4-Propylbenzonitrile~75%
42-Bromopyridine2-Propylpyridine~70%

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions.

Signaling Pathway and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronate R2-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal Halide R1-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable reagent for introducing propyl groups into organic molecules via palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a starting point for the successful application of this reagent in various synthetic endeavors. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is essential for achieving high yields and minimizing side reactions. The versatility and stability of this organoboron compound make it an attractive building block for researchers in both academic and industrial settings, including those in the field of drug development.

References

Applications of 2-Propyl-1,3,2-benzodioxaborole in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3,2-benzodioxaborole, a member of the benzodioxaborole class of organoboron compounds, is a versatile reagent with growing applications in pharmaceutical development. Its utility stems from its role as a stable, yet reactive, precursor to propylboronic acid, enabling its participation in a variety of carbon-carbon bond-forming reactions. Furthermore, the benzodioxaborole motif itself is present in a number of biologically active molecules, suggesting potential for this compound to serve as a key building block or even a pharmacophore in the design of novel therapeutics.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical development workflows, including its synthesis, application in Suzuki-Miyaura cross-coupling reactions, and an overview of its potential biological activities.

Application Notes

Versatile Building Block in Organic Synthesis

This compound serves as an effective propylboronic acid surrogate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient construction of complex molecular architectures from readily available starting materials. The catechol protecting group enhances the stability of the boronic acid, facilitating purification and handling compared to the free boronic acid.

Potential as a Bioactive Scaffold

Research has indicated that compounds containing the benzodioxaborole core possess a range of biological activities.[1] While specific data for the 2-propyl derivative is limited, related compounds have demonstrated promising anticancer and antiangiogenic properties.[1] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents, particularly in oncology. The propyl substituent provides a lipophilic handle that can be varied to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-alkyl-1,3,2-benzodioxaboroles via the hydroboration of an alkene with catecholborane.

Materials:

  • 1-Propene

  • Catecholborane (1,3,2-benzodioxaborole)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is purged with nitrogen or argon.

  • Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by catecholborane (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: 1-Propene gas is bubbled through the solution for 1-2 hours, or until TLC or GC analysis indicates complete consumption of the catecholborane.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Propene 1-Propene Hydroboration Hydroboration (Anhydrous THF, 0 °C to RT) Propene->Hydroboration Catecholborane Catecholborane Catecholborane->Hydroboration SolventRemoval Solvent Removal Hydroboration->SolventRemoval Purification Purification (Vacuum Distillation or Column Chromatography) SolventRemoval->Purification Product This compound Purification->Product

Synthetic workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a pharmaceutically relevant aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube is added the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Atmosphere Control: The tube is evacuated and backfilled with nitrogen or argon three times.

  • Solvent Addition: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Borole This compound Coupling Suzuki-Miyaura Coupling (Dioxane/Water, 80-100 °C) Borole->Coupling ArylHalide Aryl Halide ArylHalide->Coupling Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Coupling Base K₂CO₃ Base->Coupling Extraction Aqueous Work-up Coupling->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Workflow for Suzuki-Miyaura cross-coupling.

Biological Activity

Anticancer and Antiangiogenic Potential

Several studies have demonstrated the anticancer and antiangiogenic properties of various boronic acid derivatives. For instance, certain sulfonamides derived from benzodioxaboroles have been identified as potential antiangiogenic and anticancer agents.[1] The mechanism of action is thought to involve the inhibition of key signaling pathways involved in tumor growth and the formation of new blood vessels (angiogenesis), a process critical for tumor survival and metastasis.

Table 1: In Vitro Anticancer Activity of Related Boronic Acid Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Arylpropyl sulfonamidesPC-3 (Prostate)29.2 - 267.3[2]
Arylpropyl sulfonamidesHL-60 (Leukemia)20.7 - 160.6[2]
Benzodioxole-triazole hybridsMCF-7 (Breast)3.54 (µg/mL)[3]

Note: The data presented is for structurally related compounds and should be used for comparative purposes only. Experimental validation is required to determine the specific activity of this compound.

Diagram of a Simplified Angiogenesis Signaling Pathway Targeted by Inhibitors:

G cluster_ligand Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Potential Benzodioxaborole Inhibitor Inhibitor->VEGFR Inhibition

Simplified VEGF signaling pathway in angiogenesis.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its utility as a stable propylboronic acid precursor in powerful synthetic reactions like the Suzuki-Miyaura coupling, combined with the emerging biological potential of the benzodioxaborole scaffold, makes it a compound of significant interest for the synthesis of complex molecules and the discovery of new therapeutic agents. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully realize its potential in pharmaceutical development.

References

2-Propyl-1,3,2-benzodioxaborole: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3,2-benzodioxaborole, a catechol ester of propaneboronic acid, has emerged as a valuable and versatile building block in modern organic synthesis. Its stability, reactivity, and ease of handling make it an attractive reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its potential role in the development of anti-angiogenic agents.

Key Applications

This compound serves as a potent synthetic intermediate in a variety of chemical transformations:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is one of the most prominent applications, enabling the formation of carbon-carbon bonds between the propyl group of the benzodioxaborole and various aryl or heteroaryl halides. This reaction is fundamental in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs).[1]

  • Medicinal Chemistry: The benzodioxaborole motif is present in a number of biologically active molecules. Derivatives of this compound have been investigated for their potential as anti-cancer agents, specifically for their anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow.[1]

  • Materials Science: The electronic properties imparted by the boron atom make this compound a candidate for the development of novel organic materials with specific electronic or photophysical properties.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the application of this compound in the synthesis of complex molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a range of aryl halides. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Reaction Scheme:

Where R is an aryl or heteroaryl group and X is a halide (e.g., Br, I).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PCy₃, PPh₃)

  • Base (e.g., K₃PO₄·H₂O, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), phosphine ligand (e.g., PCy₃; 4-10 mol%), and base (e.g., K₃PO₄·H₂O; 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water via syringe. The solvent to water ratio is typically between 4:1 and 10:1.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl bromides with a related 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole, demonstrating the utility of this class of reagents. While specific data for this compound is not available in the cited literature, these results provide a strong indication of the expected reactivity and efficiency.

EntryAryl BromideBoron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Bromobenzene2-Phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborolePd(OAc)₂ (4.0)PCy₃ (8.0)K₃PO₄·H₂O (3.0)Toluene/H₂O1001088
24-Bromoanisole2-Phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborolePd(OAc)₂ (4.0)PCy₃ (8.0)K₃PO₄·H₂O (3.0)Toluene/H₂O1001085
34-Bromonitrobenzene2-Phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborolePd(OAc)₂ (4.0)PCy₃ (8.0)K₃PO₄·H₂O (3.0)Toluene/H₂O1001096
44-Bromoacetophenone2-Phenyl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborolePd(OAc)₂ (4.0)PCy₃ (8.0)K₃PO₄·H₂O (3.0)Toluene/H₂O1001094

Data adapted from a study on a closely related benzodiazaborole system, illustrating the general efficacy of this class of reagents in Suzuki-Miyaura cross-coupling.[2][3][4][5]

Application in Medicinal Chemistry: Anti-Angiogenic Potential

Benzodioxaborole derivatives have shown promise as anti-angiogenic agents, which are crucial in cancer therapy as they can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] The mechanism of action is often linked to the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

VEGF Signaling Pathway and Potential Inhibition by Benzodioxaboroles

The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. Boronic acid-containing compounds are known to act as enzyme inhibitors, and it is postulated that benzodioxaborole derivatives may interfere with key kinases in the VEGF signaling pathway.[6]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Migration Cell Migration ERK->Migration Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Inhibitor 2-Propyl-1,3,2- benzodioxaborole (Proposed) Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.

Logical Workflow for Complex Molecule Synthesis

The synthesis of complex molecules using this compound as a building block typically follows a logical workflow that involves careful planning of the synthetic route, execution of the key coupling reaction, and thorough characterization of the final product.

Synthesis_Workflow Start Define Target Molecule Retrosynthesis Retrosynthetic Analysis (Identify Key C-C Bond) Start->Retrosynthesis Select_Reagents Select Aryl Halide and This compound Retrosynthesis->Select_Reagents Optimize Optimize Suzuki-Miyaura Coupling Conditions Select_Reagents->Optimize Reaction Perform Cross-Coupling Reaction Optimize->Reaction Purification Purification of Product (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Complex Molecule Synthesized Characterization->End

References

Experimental setup for reactions involving 2-Propyl-1,3,2-benzodioxaborole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Propyl-1,3,2-benzodioxaborole in organic synthesis and its evaluation as a potential therapeutic agent. This compound serves as a versatile building block in the construction of complex organic molecules and has shown promise for its anti-angiogenic properties.[1]

Application Note 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.

A general scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide is presented below:

General Reaction Scheme: ``` R-Br + this compound --(Pd catalyst, Base)--> R-Aryl

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Note 2: Evaluation of Anti-Angiogenic Activity

This compound and its derivatives have been identified as potential anti-angiogenic agents, making them candidates for cancer therapy research. [1]Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis and a primary target for anti-angiogenic drugs. [][3] The following protocol describes an in vitro endothelial cell tube formation assay, a common method to assess the anti-angiogenic potential of a compound. [4][5]

Experimental Protocol: Endothelial Cell Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in DMSO to create a stock solution)

  • VEGF-A (as a positive control for angiogenesis induction)

  • Suramin or other known angiogenesis inhibitor (as a positive control for inhibition)

  • Calcein AM (for cell viability and visualization)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Fluorescence microscope

Procedure:

  • Plate Coating: Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate the plate at 37 °C for 30-60 minutes to allow the BME to solidify. [6]2. Cell Seeding: Harvest HUVECs and resuspend them in a basal medium (EGM-2 without growth factors) at a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in the basal medium. Also prepare wells with medium alone (negative control), medium with VEGF-A (e.g., 50 ng/mL, positive control), and medium with VEGF-A and a known inhibitor (e.g., Suramin, inhibitor control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Then, add 100 µL of the respective treatment solutions to each well.

  • Incubate the plate at 37 °C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Visualize the tube network using a fluorescence microscope.

  • Quantify the anti-angiogenic effect by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ).

Data Presentation: Inhibition of Tube Formation

The following table presents hypothetical data on the dose-dependent inhibition of HUVEC tube formation by this compound.

Concentration (µM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
0 (Vehicle Control)100 ± 8.5100 ± 7.2
185 ± 6.188 ± 5.9
562 ± 5.358 ± 4.7
1035 ± 4.831 ± 3.5
2512 ± 2.19 ± 1.8
505 ± 1.53 ± 1.1

Data are represented as mean ± standard deviation. The "Control" is VEGF-stimulated HUVECs without the test compound.

VEGF Signaling Pathway and Potential Inhibition

Boronic acid-containing compounds can potentially inhibit angiogenesis by interfering with key signaling kinases in the VEGF pathway.

VEGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExp Gene Expression ERK->GeneExp Inhibitor Boronic Acid Derivative (e.g., 2-Propyl-1,3,2- benzodioxaborole) Inhibitor->VEGFR2 Potential Inhibition Inhibitor->PI3K Inhibitor->Akt GeneExp->Angiogenesis

Caption: Simplified VEGF signaling pathway in endothelial cells.

References

Application Notes and Protocols for 2-Propyl-1,3,2-benzodioxaborole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of 2-Propyl-1,3,2-benzodioxaborole as a synthetic building block in medicinal chemistry and detail protocols for the synthesis of derivatives and their subsequent biological evaluation in cancer-related research, particularly focusing on anti-angiogenic properties.

Application Notes

This compound, a catechol ester of propaneboronic acid, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented, its primary role is as a stable, easy-to-handle precursor for the introduction of a propyl group onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction.[1] This makes it a valuable tool for the synthesis of novel drug candidates.

The benzodioxaborole moiety is a key feature in various biologically active molecules, and derivatives have been explored for their potential anticancer properties.[1] Specifically, this compound has been identified as a potential starting material for the development of sulfonamides with anti-angiogenic and anticancer activities.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target in cancer therapy. The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, and its inhibition is a validated strategy in oncology.

The core utility of this compound in a drug discovery workflow involves its use in Suzuki-Miyaura coupling to generate a library of propyl-substituted (hetero)aryl compounds. These derivatives can then be screened for biological activity, for instance, as inhibitors of cancer cell proliferation or as modulators of angiogenesis.

Experimental Protocols

Synthesis of Propyl-Substituted Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to generate a propyl-substituted biaryl compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired propyl-substituted biaryl compound.

In Vitro Anti-Angiogenesis: Endothelial Cell Tube Formation Assay

This protocol details the evaluation of the anti-angiogenic potential of compounds synthesized from this compound by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium to a concentration of 2 x 10⁵ cells/mL.

  • Incubate the HUVEC suspension with various concentrations of the test compound (or vehicle control, e.g., DMSO) for 15-30 minutes.

  • Seed 100 µL of the cell suspension onto the solidified matrix in each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

This protocol provides a method to assess the in vivo anti-angiogenic activity of synthesized compounds using the highly vascularized chick chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or silicone rings

  • Test compounds (dissolved in a biocompatible solvent)

  • Stereomicroscope with a camera

  • 70% ethanol

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • On day 7, place a sterile filter paper disc or a silicone ring onto the CAM.

  • Apply a small volume (e.g., 10 µL) of the test compound solution (or vehicle control) onto the disc/ring.

  • Reseal the window and incubate for another 48-72 hours.

  • On day 9 or 10, re-open the window and observe the vasculature in the area of the implant under a stereomicroscope.

  • Capture images of the blood vessels.

  • Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control. A reduction in vessel formation indicates anti-angiogenic activity.

Quantitative Data

The following table presents illustrative data for a hypothetical series of compounds (DERIVATIVE-A, B, and C) synthesized using this compound, which have been evaluated for their anti-proliferative and anti-angiogenic activities.

Compound IDCytotoxicity (MCF-7) IC₅₀ (µM)Tube Formation Inhibition (%) at 10 µMCAM Assay - Vessel Branching Inhibition (%) at 10 µM
DERIVATIVE-A15.24538
DERIVATIVE-B5.87865
DERIVATIVE-C22.52518
Doxorubicin (Control)0.8N/AN/A
Sunitinib (Control)3.58575

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for compounds derived from this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-R Aryl-R (Product) Reductive_Elimination->Aryl-R R-B(OR)2 R-B(OR)₂ (e.g., this compound) R-B(OR)2->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry Workflow

Medicinal_Chemistry_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Suzuki Suzuki-Miyaura Coupling with (Hetero)aryl Halides Start->Suzuki Library Library of Propyl-Substituted (Hetero)aryl Derivatives Suzuki->Library Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Library->Cytotoxicity AntiAngio_vitro In Vitro Anti-Angiogenesis (Tube Formation Assay) Cytotoxicity->AntiAngio_vitro AntiAngio_vivo In Vivo Anti-Angiogenesis (CAM Assay) AntiAngio_vitro->AntiAngio_vivo

Caption: Workflow for synthesis and biological evaluation.

VEGF Signaling Pathway in Angiogenesis

VEGF_Signaling_Pathway cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK Raf-MEK-ERK PLCg->ERK Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGF signaling pathway in endothelial cells.

References

Application Notes and Protocols for Biaryl Synthesis using 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction is a premier method for the construction of these carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance. This document provides detailed application notes and protocols for the use of 2-propyl-1,3,2-benzodioxaborole as a key reagent in the synthesis of biaryl compounds. This catechol-derived boronic ester offers a stable and effective coupling partner for a variety of aryl halides.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the aryl group from the boron reagent to the palladium complex, and reductive elimination to form the biaryl product and regenerate the active palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with 2-Aryl-1,3,2-benzodioxaboroles

This protocol outlines a general method for the coupling of various aryl bromides with an aryl substituted this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Aryl-1,3,2-benzodioxaborole (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), 2-aryl-1,3,2-benzodioxaborole (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Preparation of 2-Aryl-1,3,2-benzodioxaborole

This protocol describes the synthesis of the requisite 2-aryl-1,3,2-benzodioxaborole from the corresponding arylboronic acid and catechol.

Materials:

  • Arylboronic acid (10.0 mmol, 1.0 equiv)

  • Catechol (10.0 mmol, 1.0 equiv)

  • Toluene (50 mL)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the arylboronic acid (10.0 mmol), catechol (10.0 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 2-aryl-1,3,2-benzodioxaborole.

  • The product can often be used in the subsequent coupling reaction without further purification. If necessary, purification can be achieved by recrystallization or distillation under reduced pressure.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with a generic 2-aryl-1,3,2-benzodioxaborole, based on typical outcomes for catechol boronic esters.

EntryAryl Bromide2-Aryl-1,3,2-benzodioxaboroleProductYield (%)
14-Bromoanisole2-Phenyl-1,3,2-benzodioxaborole4-Methoxybiphenyl92
21-Bromo-4-nitrobenzene2-Phenyl-1,3,2-benzodioxaborole4-Nitrobiphenyl88
34-Bromotoluene2-(4-Methoxyphenyl)-1,3,2-benzodioxaborole4-Methyl-4'-methoxybiphenyl95
41-Bromo-3,5-dimethylbenzene2-Phenyl-1,3,2-benzodioxaborole3,5-Dimethylbiphenyl85
52-Bromopyridine2-Phenyl-1,3,2-benzodioxaborole2-Phenylpyridine78

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(OH)L2 Ar-Pd(II)(OH)L₂ ArPd(II)XL2->ArPd(II)(OH)L2 Ligand Exchange (Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ ArPd(II)(OH)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' ArPd(II)Ar'L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Biaryl Synthesis A 1. Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base B 2. Add Solvents (e.g., Dioxane/Water) A->B C 3. Heat Reaction Mixture under Inert Atmosphere B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Workup: Extraction and Washing D->E F 6. Purification: Column Chromatography E->F G 7. Characterization: NMR, MS F->G H Final Biaryl Product G->H

Caption: A generalized experimental workflow for the synthesis of biaryl compounds.

Application Notes and Protocols for the Hydroboration-Based Synthesis of Benzodioxaboroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodioxaboroles, also known as catecholborane esters, are versatile synthetic intermediates with significant applications in organic chemistry and drug discovery. Their unique reactivity and stability make them valuable building blocks for the construction of complex molecules, including pharmacologically active compounds. The hydroboration of alkenes and alkynes with catecholborane (1,3,2-benzodioxaborole) is a primary and efficient method for the synthesis of their alkyl- and alkenyl-substituted derivatives. This document provides a detailed, step-by-step guide for the synthesis of benzodioxaboroles via hydroboration, including experimental protocols, quantitative data, and visual workflows to aid researchers in their synthetic endeavors.

Reaction Principle

The hydroboration reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. In the context of benzodioxaborole synthesis, catecholborane serves as the hydroborating agent. The reaction typically proceeds with high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom of the alkene or alkyne. This process occurs via a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the multiple bond. The resulting alkyl- or alkenyl-1,3,2-benzodioxaboroles can often be isolated and purified, or used in situ for subsequent transformations.

Experimental Protocols

Protocol 1: Synthesis of Catecholborane (1,3,2-Benzodioxaborole)

Catecholborane is commercially available but can also be conveniently prepared from catechol and a borane source, such as borane-tetrahydrofuran complex (BH3•THF).

Materials:

  • Catechol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Dissolve catechol in anhydrous THF in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-THF solution from the dropping funnel to the stirred catechol solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting solution of catecholborane in THF can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield catecholborane as a colorless liquid.

Protocol 2: Hydroboration of a Terminal Alkene: Synthesis of 2-Octyl-1,3,2-benzodioxaborole

This protocol details the hydroboration of 1-octene with catecholborane.

Materials:

  • 1-Octene

  • Catecholborane (1,3,2-benzodioxaborole)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Dry glassware (round-bottom flask, condenser, septum)

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere, charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with catecholborane and anhydrous THF.

  • Add 1-octene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The THF can be removed under reduced pressure to yield the crude 2-octyl-1,3,2-benzodioxaborole.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 3: Hydroboration of a Terminal Alkyne: Synthesis of (E)-1-Hexenyl-1,3,2-benzodioxaborole[1]

This procedure is adapted from a reliable Organic Syntheses protocol.[1]

Materials:

  • 1-Hexyne

  • Catecholborane (1,3,2-benzodioxaborole)

  • Nitrogen or Argon gas supply

  • Dry glassware (three-necked round-bottom flask, thermometer, addition funnel, reflux condenser)

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Equip a 25-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a thermometer, a rubber septum, a 10-mL addition funnel, and a reflux condenser connected to a nitrogen source.[1]

  • Charge the flask with 4.9 g (60 mmol) of 1-hexyne through the addition funnel.[1]

  • While stirring slowly, inject 6.7 mL (60 mmol) of catecholborane via syringe through the septum.[1]

  • Maintain the exothermic reaction at 60–70°C using an intermittent ice-water bath.[1]

  • After the initial exotherm subsides, allow the mixture to cool to room temperature and stir for an additional 15 minutes.[1]

  • Heat the mixture to 60°C and stir for an additional 2 hours.[1]

  • Cool the flask to room temperature and set up for vacuum distillation.

  • Distill the product at reduced pressure to obtain (E)-1-Hexenyl-1,3,2-benzodioxaborole as a clear, colorless liquid.[1] The reported boiling point is 75–76°C at 0.10 mm Hg.[1]

Quantitative Data Summary

The regioselectivity and yield of the hydroboration of various unsaturated substrates with catecholborane are summarized in the table below. The major product is typically the one where the boron atom is attached to the less substituted carbon.

SubstrateProduct(s)Ratio (Linear:Branched)Yield (%)Reference
1-Octene2-Octyl-1,3,2-benzodioxaborole>95:5HighGeneral Knowledge
Styrene2-(2-Phenylethyl)-1,3,2-benzodioxaborole & 2-(1-Phenylethyl)-1,3,2-benzodioxaboroleVariable (catalyst dependent)Moderate to High[2]
1-Hexyne(E)-1-Hexenyl-1,3,2-benzodioxaborole>98:2 (anti-Markovnikov)78-87[1]
cis-4-Octene2-(Octan-4-yl)-1,3,2-benzodioxaboroleN/AHighGeneral Knowledge

Note: Yields and regioselectivity can be influenced by reaction conditions, catalysts, and the purity of reagents.

Visualizations

Reaction Mechanism

The hydroboration of an alkene with catecholborane proceeds through a four-membered transition state, leading to a syn-addition of the B-H bond across the double bond.

Caption: Mechanism of alkene hydroboration.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 2-alkyl-1,3,2-benzodioxaborole.

ExperimentalWorkflow start Start setup Assemble dry glassware under inert atmosphere start->setup reactants Charge flask with catecholborane, solvent, and alkene/alkyne setup->reactants reaction Heat to reflux (3-4 hours) reactants->reaction monitoring Monitor reaction (TLC/GC) reaction->monitoring workup Cool to room temperature and remove solvent monitoring->workup Reaction complete purification Purify by vacuum distillation or column chromatography workup->purification product Characterize final product (NMR, IR, MS) purification->product end End product->end

Caption: General experimental workflow.

Safety Precautions

  • Borane reagents: Borane-THF and catecholborane are flammable and moisture-sensitive. All manipulations should be carried out under an inert atmosphere using dry glassware and solvents.

  • Hydrogen peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Tetrahydrofuran is flammable. Use in a well-ventilated fume hood.

  • Pressure: Vacuum distillation should be performed with appropriate glassware and a safety shield.

Conclusion

The hydroboration of alkenes and alkynes with catecholborane is a robust and reliable method for the synthesis of benzodioxaboroles. The provided protocols and data offer a solid foundation for researchers to successfully implement this methodology in their own laboratories. The versatility of the resulting benzodioxaborole products makes this synthetic route a valuable tool in the development of new chemical entities for various applications, including drug discovery.

References

Application Notes and Protocols for the Preparation of 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the primary synthetic routes for the preparation of 2-propyl-1,3,2-benzodioxaborole, a valuable organoboron compound in organic synthesis and medicinal chemistry. The protocols detailed below are based on established boronation methodologies.

Introduction

This compound, also known as propyl catechol boronate, is an important intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the stable yet reactive nature of the C-B bond, allowing for the formation of new carbon-carbon bonds. The benzodioxaborole moiety provides a robust protecting group for the boronic acid functionality. This document outlines three principal methods for its synthesis: the Grignard reaction, catalytic borylation, and hydroboration.

Synthetic Approaches

The preparation of this compound can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

  • Grignard Reaction: This classic method involves the reaction of a propyl Grignard reagent with a suitable boron electrophile, followed by esterification with catechol. It is a versatile and widely used method for forming carbon-boron bonds.

  • Catalytic Borylation: Modern cross-coupling techniques utilizing palladium or copper catalysts offer a milder alternative to the Grignard route.[1] These methods typically involve the reaction of a propyl halide with a diboron reagent, followed by transesterification.

  • Hydroboration: The direct addition of a boron-hydride bond across the double bond of propene, using catecholborane, provides a direct route to the target molecule.

Data Presentation

The following table summarizes the typical quantitative data associated with the different synthetic methods for preparing this compound. Please note that yields can vary based on specific reaction conditions and scale.

MethodKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Grignard Reaction Propylmagnesium bromide, Triisopropyl borate, Catechol60-80>95High yield, well-establishedRequires strictly anhydrous conditions, sensitive to functional groups
Catalytic Borylation Propyl bromide, Bis(pinacolato)diboron, Pd or Cu catalyst, Catechol70-90>97Milder conditions, good functional group tolerance[1]Catalyst cost and removal
Hydroboration Propene, Catecholborane80-95>98High atom economy, direct routeRegioselectivity can be an issue with substituted alkenes

Spectroscopic Data for this compound:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR ~7.0-7.2m-Ar-H
~1.5m--CH₂-CH₂ -CH₃
~1.1t~7.5-CH₂-CH₂-CH₃
~0.9t~7.5-CH₂ -CH₂-CH₃
¹³C NMR ~150s-C -O
~122s-Ar-C H
~112s-Ar-C H
~25s--C H₂-
~18s--C H₂-
~14s--C H₃

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The values presented are estimations based on related structures.

Experimental Protocols

Method 1: Grignard Reaction

This protocol describes the synthesis of this compound from propylmagnesium bromide and triisopropyl borate, followed by esterification with catechol.

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Triisopropyl borate

  • Catechol

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Propylmagnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Esterification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude propylboronic acid.

    • To the crude propylboronic acid, add catechol and anhydrous toluene.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the toluene under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Method 2: Catalytic Borylation

This protocol outlines the palladium-catalyzed synthesis of propylboronic acid pinacol ester, followed by transesterification with catechol.

Materials:

  • 1-Bromopropane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (or other suitable palladium catalyst)

  • Potassium acetate (KOAc)

  • Anhydrous dioxane

  • Catechol

  • Anhydrous toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • Borylation:

    • In a flame-dried Schlenk flask, combine 1-bromopropane, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture at 80 °C for 12-16 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield propylboronic acid pinacol ester.

  • Transesterification:

    • Dissolve the purified propylboronic acid pinacol ester and catechol in anhydrous toluene.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Purify the residue by vacuum distillation to obtain this compound.

Method 3: Hydroboration

This protocol describes the direct synthesis of this compound via the hydroboration of propene with catecholborane.

Materials:

  • Propene gas

  • Catecholborane

  • Anhydrous THF

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve catecholborane in anhydrous THF.

    • Cool the solution to 0 °C.

    • Bubble propene gas through the solution for 1-2 hours, or until the reaction is complete (monitored by ¹¹B NMR).

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Carefully remove the solvent under reduced pressure.

    • Purify the resulting oil by vacuum distillation to yield this compound.

Visualizations

Below are diagrams illustrating the experimental workflows for the described synthetic methods.

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_esterification Esterification PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard Mg Magnesium Mg->Grignard BoronicEster Propylboronic Acid Ester Grignard->BoronicEster TriisopropylBorate Triisopropyl Borate TriisopropylBorate->BoronicEster Product This compound BoronicEster->Product Catechol Catechol Catechol->Product

Caption: Workflow for the Grignard Reaction Synthesis.

Catalytic_Borylation_Workflow cluster_borylation Catalytic Borylation cluster_transesterification Transesterification PropylBromide Propyl Bromide PinacolEster Propylboronic Acid Pinacol Ester PropylBromide->PinacolEster B2pin2 Bis(pinacolato)diboron B2pin2->PinacolEster Catalyst Pd or Cu Catalyst Catalyst->PinacolEster Product This compound PinacolEster->Product Catechol Catechol Catechol->Product

Caption: Workflow for the Catalytic Borylation Synthesis.

Hydroboration_Workflow cluster_hydroboration Hydroboration cluster_purification Purification Propene Propene Product This compound Propene->Product Catecholborane Catecholborane Catecholborane->Product FinalProduct Pure Product Product->FinalProduct

Caption: Workflow for the Hydroboration Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-Propyl-1,3,2-benzodioxaborole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and enhance reaction yields.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Suzuki reactions with this compound.

Issue 1: Low to No Yield of Desired Product

Question: I am observing a very low yield or no product formation. What are the primary factors to investigate?

Answer: A low or negligible yield in a Suzuki coupling can often be attributed to a few critical parameters. A systematic check of your reagents and reaction setup is the first step in diagnosing the issue.

  • Reagent Quality and Stability:

    • This compound: While boronic esters are generally more stable than their corresponding boronic acids, catechol-derived boronates can be susceptible to hydrolysis.[1][2] Ensure the reagent has been stored under anhydrous conditions and handled in an inert atmosphere where possible.

    • Aryl Halide: Verify the purity and reactivity of your coupling partner. The general reactivity trend is I > Br > OTf >> Cl.[3] Reactions with aryl chlorides are often more challenging and may require specialized catalyst systems.[4]

    • Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[5] It is advisable to use fresh catalyst and ligand or to test their activity on a reliable, known reaction.

    • Base and Solvent: Ensure the base is of high purity and the solvent is anhydrous and properly degassed. The presence of oxygen can deactivate the catalyst.[5]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.[5]

    • Temperature: The reaction temperature may be insufficient. While starting around 80-100 °C is common, some less reactive substrates may require higher temperatures.[6] Conversely, excessively high temperatures can lead to catalyst decomposition.

Question: My reagents seem to be of good quality and the setup is correct, but the yield is still low. What should I optimize next?

Answer: If the basic parameters are in order, the next step is to optimize the reaction components.

  • Base Selection: The choice of base is crucial as it activates the boronic ester for transmetalation.[7] If you are using a weak base like Na₂CO₃, consider switching to a stronger, yet non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[8] The solubility of the base is also important; for instance, K₃PO₄ is often used as a fine powder under anhydrous conditions to maximize its surface area.[9]

  • Catalyst/Ligand System: For challenging couplings, consider more advanced catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for electron-rich or sterically hindered substrates.[9]

  • Solvent System: The solvent choice can significantly impact the solubility of the reagents and the overall reaction rate. While ethereal solvents like dioxane and THF are common, sometimes in combination with water, exploring other solvents like toluene or DMF might be beneficial.[6]

Issue 2: Significant Formation of Side Products

Question: I am observing significant byproducts, mainly homocoupling of the boronic ester and/or protodeboronation. How can I minimize these?

Answer: Homocoupling (formation of a biaryl from two boronic ester molecules) and protodeboronation (replacement of the boronate group with a hydrogen) are common side reactions.

  • Minimizing Homocoupling:

    • Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[5] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial.

    • Catalyst Choice: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may help.[5]

    • Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling.

  • Preventing Protodeboronation:

    • Choice of Base: Strong bases can promote protodeboronation, especially in the presence of water.[8] Using milder bases like K₃PO₄ or KF can be advantageous.

    • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction. Employing anhydrous conditions with a suitable base can mitigate this issue.[8]

    • Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can reduce the extent of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound compared to other boronic esters like pinacol esters?

A1: Boronic esters derived from catechols are generally considered to be reasonably stable under non-hydrolytic conditions.[2][10] However, they can be more susceptible to hydrolysis than pinacol esters, especially under acidic or strongly basic aqueous conditions.[10] It is recommended to store this compound under an inert atmosphere and in a dry environment.

Q2: What is the role of the base in the Suzuki reaction with this compound?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle. It is believed to activate the boronic ester by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center more readily.[7]

Q3: Can this compound be used in aqueous solvent systems?

A3: Yes, it can be used in mixed aqueous/organic solvent systems. However, as it is susceptible to hydrolysis, the choice of base and reaction temperature becomes even more critical to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of hydrolysis. Anhydrous conditions are often preferred to minimize the risk of protodeboronation.[8]

Q4: I am having trouble purifying my product from residual boron-containing impurities. Any suggestions?

A4: Boronic acids and their esters can sometimes be challenging to remove completely during purification. A common technique is to perform an extractive workup with an aqueous base (e.g., 1M NaOH) to remove the acidic boron species. Alternatively, a wash with a solution containing diethanolamine can help to sequester the boronic acid as a stable adduct, facilitating its removal.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommendationNotes
Aryl Halide 1.0 equivLimiting reagent
This compound 1.2 - 1.5 equivExcess is used to drive the reaction to completion
Palladium Catalyst 1-5 mol%e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄
Ligand 1-10 mol%Ligand to metal ratio is typically 1:1 to 4:1
Base 2.0 - 3.0 equive.g., K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Anhydrous, degassede.g., Dioxane, Toluene, THF
Temperature 80 - 110 °CSubstrate dependent
Atmosphere Inert (Argon or Nitrogen)Critical for preventing catalyst deactivation

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., powdered anhydrous K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Boronic Ester Stability - Aryl Halide Purity - Catalyst/Ligand Activity - Base & Solvent Purity start->reagent_check setup_check 2. Verify Reaction Setup - Inert Atmosphere (O₂ exclusion) - Proper Temperature - Sufficient Stirring reagent_check->setup_check Reagents OK optimization 3. Optimize Reaction Conditions - Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) - Screen Catalysts/Ligands (e.g., Buchwald) - Screen Solvents (e.g., Toluene, THF) setup_check->optimization Setup OK side_reactions 4. Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation optimization->side_reactions Still Low Yield solution Problem Resolved / Yield Improved optimization->solution Optimization Successful side_reactions->solution Side Reactions Minimized Suzuki_Base_Role cluster_catalytic_cycle Role of Base in Transmetalation boronic_ester This compound (Ar-B(OR)₂) borate_complex Activated Borate Complex [Ar-B(OR)₂(Base)]⁻ boronic_ester->borate_complex base Base (e.g., K₃PO₄) base->borate_complex transmetalation Transmetalation borate_complex->transmetalation pd_complex Pd(II) Complex LₙPd(Ar')(X) pd_complex->transmetalation transmetalation->pd_complex Product Precursor LₙPd(Ar)(Ar')

References

Troubleshooting low reactivity of 2-Propyl-1,3,2-benzodioxaborole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propyl-1,3,2-benzodioxaborole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 1-Propylboronic acid catechol ester, is an organoboron compound with the molecular formula C₉H₁₁BO₂ and a molecular weight of approximately 161.99 g/mol .[1][2] It features a benzodioxaborole ring structure with a propyl group attached to the boron atom.[1] Its primary application is in organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] It is also investigated in medicinal chemistry for its potential biological activities.[1]

Q2: How should this compound be properly stored?

Due to its sensitivity to air and moisture, proper storage is crucial to maintain the reactivity of this compound.[1] It is recommended to store the compound in a freezer, under an inert atmosphere such as argon or nitrogen.[2] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis and degradation.

Q3: What are the common signs of degradation of this compound?

Degradation of this compound, primarily through hydrolysis or oxidation, can lead to the formation of propylboronic acid and catechol, or other byproducts. This degradation can result in a noticeable decrease in the compound's reactivity in subsequent reactions. While visual inspection may not always be conclusive, a decrease in yield or the complete failure of a previously successful reaction is a strong indicator of reagent degradation. Analytical techniques such as NMR spectroscopy can be used to assess the purity of the reagent before use.

Troubleshooting Guide for Low Reactivity

Low or no reactivity of this compound in a reaction, such as a Suzuki-Miyaura coupling, is a common issue. The following guide provides a systematic approach to troubleshooting these problems.

Problem 1: Reaction fails to initiate or shows low conversion.

Possible Cause 1: Reagent Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the reagent has been stored in a freezer under an inert atmosphere.[2]

    • Assess Purity: If possible, check the purity of the this compound using techniques like NMR. The presence of significant impurities may indicate degradation.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened bottle of the reagent.

Possible Cause 2: Inappropriate Reaction Conditions

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the solvent is anhydrous, as the presence of water can lead to protodeboronation, a process where the boronic ester is cleaved from the organic group.[3] However, in some cases, a small amount of water can be beneficial for the hydrolysis of the boronic ester to the more reactive boronic acid.[4] Consider screening different anhydrous solvents or a solvent/water mixture.

    • Base Selection: The choice of base is critical.[5] For sterically hindered couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ in a solvent like DMF may be more effective.[5] For base-sensitive substrates, milder bases should be considered.[5]

    • Temperature Control: Many coupling reactions are exothermic.[1] Ensure proper temperature control, as excessive heat can lead to reagent and catalyst decomposition.[1] Conversely, some reactions may require heating to proceed at a reasonable rate.

Possible Cause 3: Catalyst and Ligand Issues

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the palladium catalyst is active. Using a freshly opened catalyst or one stored under inert conditions is recommended.

    • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate.[6] Consider screening different ligands, including those known to be effective for challenging Suzuki couplings.

Problem 2: Inconsistent reaction yields.

Possible Cause 1: Variability in Reagent Quality

  • Troubleshooting Steps:

    • Source a High-Purity Reagent: Ensure the this compound is of high purity (typically >95%).

    • Batch-to-Batch Consistency: If using different batches of the reagent, consider that there may be variations in purity or the presence of inhibitors.

Possible Cause 2: Sensitivity to Air and Moisture

  • Troubleshooting Steps:

    • Inert Atmosphere Technique: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the reaction setup to minimize exposure to air and moisture.[1]

    • Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₉H₁₁BO₂[1]
Molecular Weight161.99 g/mol [1][2]
Purity (Typical)95%
Boiling Point40-42 °C / 0.05 mmHg[2]
Density1.052 g/mL at 25 °C[2]
Storage TemperatureFreezer[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using this compound:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, DMF) via cannula. If a co-solvent like water is used, it should also be degassed.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reactivity Start Low Reactivity Observed CheckReagent Check Reagent Quality (Purity, Storage, Age) Start->CheckReagent ReagentOK Reagent OK? CheckReagent->ReagentOK ReplaceReagent Use Fresh Reagent ReagentOK->ReplaceReagent No CheckConditions Evaluate Reaction Conditions (Solvent, Base, Temp.) ReagentOK->CheckConditions Yes ReplaceReagent->CheckReagent Failure Consult Further Literature/ Technical Support ReplaceReagent->Failure ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Screen Solvents, Bases, and Temperatures ConditionsOK->OptimizeConditions No CheckCatalyst Inspect Catalyst/Ligand (Activity, Choice) ConditionsOK->CheckCatalyst Yes OptimizeConditions->CheckConditions OptimizeConditions->Failure CatalystOK Catalyst System OK? CheckCatalyst->CatalystOK OptimizeCatalyst Screen Catalysts and Ligands CatalystOK->OptimizeCatalyst No Success Successful Reaction CatalystOK->Success Yes OptimizeCatalyst->CheckCatalyst OptimizeCatalyst->Failure

Caption: A workflow diagram for troubleshooting low reactivity.

Degradation_Pathway Potential Degradation Pathway of this compound Reagent This compound Hydrolysis Hydrolysis (Presence of Water) Reagent->Hydrolysis Products Propylboronic Acid + Catechol Hydrolysis->Products Inactive Inactive for Coupling Products->Inactive

Caption: Degradation of the reagent via hydrolysis.

References

Stability and handling of 2-Propyl-1,3,2-benzodioxaborole under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-Propyl-1,3,2-benzodioxaborole under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, a catechol ester of n-propylboronic acid, is a versatile organoboron compound. Its primary application is in organic synthesis as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] It is also explored in medicinal chemistry due to the presence of the benzodioxaborole core in some biologically active molecules.[1]

Q2: What are the key stability concerns for this compound?

The primary stability concerns for this compound are its sensitivity to moisture and air. The boron center is electrophilic and susceptible to hydrolysis, which can lead to the decomposition of the reagent and the formation of n-propylboronic acid and catechol. While catechol boronate esters are generally more stable to protodeboronation than their corresponding boronic acids, proper handling under inert conditions is crucial.[2]

Q3: How should this compound be stored?

To ensure its integrity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] The recommended storage temperature is in a freezer at -20°C.[3] The container should be tightly sealed to prevent exposure to moisture and air.

Q4: Is this compound stable to acidic and basic conditions?

Q5: What is the thermal stability of this compound?

While specific thermal degradation data for this compound is not extensively documented in the provided search results, organoboron compounds can undergo decomposition at elevated temperatures. It is advisable to use the mildest effective reaction temperature to avoid potential degradation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in chemical reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Potential Causes & Solutions

Cause Troubleshooting Steps
Reagent Decomposition Ensure the this compound was handled under strictly inert and anhydrous conditions. Test the stability of your compound by treating a small sample with the reaction's quench or workup reagents (acid or base) and monitor by TLC.[5]
Inefficient Catalyst Activity Use a fresh source of palladium catalyst and ligand. Ensure the correct palladium-to-ligand ratio is used. Consider screening different ligands.
Incorrect Base The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates. A base screen may be necessary.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, DMF, and toluene, often with a small amount of water.[2]
Low Reaction Temperature If no reaction is observed, a gradual increase in temperature may be necessary. However, be mindful of potential thermal degradation of the starting materials or product.

Issue 2: Protodeboronation of this compound

Potential Causes & Solutions

Cause Troubleshooting Steps
Presence of Protic Solvents/Reagents Use rigorously dried solvents and reagents. Avoid acidic conditions that can accelerate protodeboronation.
Reaction Conditions Minimize reaction time and use the mildest possible conditions. Catechol esters are generally more stable than boronic acids, but prolonged reaction times at elevated temperatures can still lead to decomposition.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This is a general guideline; specific conditions may need to be optimized for your particular substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under vacuum inert Establish inert atmosphere (Ar/N2) prep->inert add_solids Add aryl halide, boronate, catalyst, and base inert->add_solids add_solvent Add anhydrous, degassed solvent add_solids->add_solvent heat Heat to reaction temperature add_solvent->heat monitor Monitor reaction progress (TLC/GC/LC-MS) heat->monitor monitor->heat Continue heating quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_low_yield cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield check_reagent Was the boronate handled under inert conditions? start->check_reagent check_catalyst Is the catalyst/ligand active? start->check_catalyst check_base Is the base appropriate? start->check_base check_solvent Is the solvent anhydrous and degassed? start->check_solvent check_temp Is the temperature optimal? start->check_temp sol_reagent Use fresh, properly handled reagents check_reagent->sol_reagent sol_catalyst Screen catalysts/ligands check_catalyst->sol_catalyst sol_base Screen different bases check_base->sol_base sol_solvent Use freshly dried and degassed solvent check_solvent->sol_solvent sol_temp Optimize temperature check_temp->sol_temp

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

References

Purification challenges of 2-Propyl-1,3,2-benzodioxaborole on a large scale.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale purification of 2-Propyl-1,3,2-benzodioxaborole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale purification of this compound.

Problem 1: Low Purity After Distillation

Question: After performing a vacuum distillation of this compound, the final product purity is below the required specification. What are the potential causes and solutions?

Answer:

Low purity after distillation can stem from several factors. A primary concern is the thermal instability of the boronic ester, leading to degradation. Co-distillation with closely boiling impurities is another common issue.

Possible Causes and Solutions:

CauseRecommended Action
Thermal Degradation Lower the distillation temperature by using a higher vacuum. This compound has been distilled at approximately 75°C at 100 mmHg[1]. Operating at a lower pressure will allow for distillation at a reduced temperature, minimizing thermal decomposition.
Co-distilling Impurities If impurities have similar boiling points, a single distillation may be insufficient. Consider a fractional distillation setup with a packed column to improve separation efficiency.
Hydrolysis The presence of moisture can lead to hydrolysis of the boronic ester to the corresponding boronic acid and catechol. Ensure all glassware is thoroughly dried and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Oxidation Boronic esters can be sensitive to air, especially at elevated temperatures.[3] Purging the distillation apparatus with an inert gas before heating is crucial.

Experimental Protocol: Large-Scale Vacuum Distillation

  • Preparation: Ensure all glassware is oven-dried and assembled hot under a stream of inert gas. The receiving flasks should also be under an inert atmosphere.

  • Charging the Flask: Charge the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved, begin heating the distillation flask using an oil bath to ensure even heat distribution.

  • Fraction Collection: Collect fractions based on the boiling point and refractive index. The main fraction should be collected at a stable head temperature.

  • Completion: Once the main fraction is collected, stop the heating and allow the system to cool under vacuum before slowly reintroducing an inert atmosphere.

Logical Workflow for Troubleshooting Low Purity after Distillation:

G start Low Purity After Distillation check_thermal Check for Thermal Degradation start->check_thermal check_impurities Analyze for Co-distilling Impurities start->check_impurities check_hydrolysis Investigate Potential Hydrolysis start->check_hydrolysis check_oxidation Assess for Oxidation start->check_oxidation lower_temp Lower Distillation Temp. (Higher Vacuum) check_thermal->lower_temp fractional_distill Perform Fractional Distillation check_impurities->fractional_distill dry_glassware Ensure Dry Glassware & Inert Atmosphere check_hydrolysis->dry_glassware inert_atmosphere Use Inert Gas Purge check_oxidation->inert_atmosphere solution Improved Purity lower_temp->solution fractional_distill->solution dry_glassware->solution inert_atmosphere->solution

Caption: Troubleshooting workflow for low purity post-distillation.

Problem 2: Product Degradation During Chromatographic Purification

Question: I am attempting to purify this compound using silica gel chromatography, but I am observing significant product loss and the formation of impurities on the column. What is happening and how can I prevent it?

Answer:

Standard silica gel can be problematic for the purification of boronic esters due to its acidic nature and the presence of surface silanol groups, which can promote hydrolysis and degradation.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis on Silica The acidic surface of silica gel can catalyze the hydrolysis of the boronic ester.[4]
Over-adsorption Boronic esters can strongly adsorb to silica gel, leading to tailing and difficulty in elution, which prolongs contact time and increases the chance of degradation.[5][6]
Alternative Stationary Phases Consider using a less acidic stationary phase like neutral alumina.[7] Some researchers have reported success with this approach.
Boric Acid Impregnated Silica A facile method to suppress over-adsorption and degradation is to use silica gel impregnated with boric acid.[5][6]

Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel

  • Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in an appropriate solvent (e.g., methanol).

  • Slurry Formation: Create a slurry of silica gel in the boric acid solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-impregnated silica gel in an oven to remove any residual solvent.

  • Column Packing: Pack the column with the prepared silica gel as you would with standard silica.

Logical Diagram for Selecting a Chromatographic Method:

G start Product Degradation on Silica Gel cause1 Hydrolysis on Acidic Surface start->cause1 cause2 Over-adsorption start->cause2 solution3 Avoid Chromatography (Consider Distillation/Crystallization) start->solution3 solution1 Use Neutral Alumina cause1->solution1 solution2 Use Boric Acid Impregnated Silica cause1->solution2 cause2->solution2 outcome Successful Purification solution1->outcome solution2->outcome solution3->outcome

Caption: Decision tree for chromatographic purification of boronic esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how can they be removed on a large scale?

A1: Common impurities can include unreacted starting materials (propylboronic acid and catechol), byproducts from side reactions, and degradation products.

ImpurityOriginRecommended Large-Scale Removal Method
Propylboronic acid Unreacted starting materialAqueous Extraction: Propylboronic acid is more water-soluble than the benzodioxaborole ester. An aqueous wash of an organic solution of the crude product can help remove it.
Catechol Unreacted starting materialAqueous Base Extraction: Catechol is phenolic and can be removed by washing the organic solution with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide).
Boroxine Dehydration of propylboronic acidHydrolysis and Extraction: Boroxines can be hydrolyzed back to the boronic acid with a water wash, followed by removal as described above.
Homocoupling Products Side reaction during synthesisDistillation or Crystallization: These impurities often have significantly different physical properties (boiling point, solubility) and can be separated by distillation or crystallization.
Hydrolysis Product (Propylboronic acid and Catechol) Degradation of the productExtractive Workup: As with the starting materials, an aqueous wash followed by a dilute base wash can remove these degradation products.

Q2: Is crystallization a viable method for the large-scale purification of this compound?

A2: Yes, crystallization can be a very effective and scalable purification method, provided the product is a solid at room temperature and a suitable solvent system can be found. Since this compound is a liquid at room temperature, direct crystallization is not feasible. However, it may be possible to form a crystalline derivative for purification.

Derivative Formation for Purification:

One strategy is to convert the boronic ester to a more stable and crystalline derivative, purify it by recrystallization, and then regenerate the desired product.

Experimental Workflow for Purification via a Crystalline Derivative:

G start Crude Liquid This compound derivatize React with Diethanolamine to form a Crystalline Adduct start->derivatize recrystallize Recrystallize the Diethanolamine Adduct derivatize->recrystallize regenerate Hydrolyze the Purified Adduct to Regenerate the Boronic Ester recrystallize->regenerate final_product Pure Liquid This compound regenerate->final_product

Caption: Purification workflow using a crystalline derivative.

Q3: What are the key stability concerns for this compound during storage and handling on a large scale?

A3: The primary stability concerns are hydrolysis and oxidation. The benzodioxaborole ring is susceptible to cleavage by water, and the boron-carbon bond can be sensitive to oxidation.

Storage and Handling Recommendations:

ParameterRecommendation
Atmosphere Store and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent both hydrolysis from atmospheric moisture and oxidation.
Temperature Store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation rates.
Containers Use well-sealed, dry containers. For very sensitive materials, ampulization under inert gas may be necessary for long-term storage.
Solvents If stored in solution, use dry, deoxygenated solvents.

Q4: What analytical techniques are recommended for assessing the purity of this compound on a large scale?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

TechniquePurpose
Gas Chromatography (GC) To determine the percentage purity of the main component and quantify volatile impurities.
High-Performance Liquid Chromatography (HPLC) To quantify non-volatile impurities. Method development can be challenging due to on-column degradation, so using aprotic diluents and buffered mobile phases is often necessary.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) To confirm the structure of the product and identify impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.
Mass Spectrometry (MS) To confirm the molecular weight and identify unknown impurities, often coupled with GC (GC-MS) or HPLC (LC-MS).
Karl Fischer Titration To determine the water content, which is critical for stability.

Signaling Pathway of Degradation:

The primary degradation pathway for this compound is hydrolysis.

G product This compound hydrolysis Hydrolysis product->hydrolysis water H₂O water->hydrolysis boronic_acid Propylboronic Acid hydrolysis->boronic_acid catechol Catechol hydrolysis->catechol

Caption: Hydrolytic degradation pathway of this compound.

References

Technical Support Center: Optimizing Catalyst Choice for 2-Propyl-1,3,2-benzodioxaborole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Propyl-1,3,2-benzodioxaborole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Suzuki-Miyaura couplings?

This compound is a catechol boronic ester. Boronic esters like this are often used in Suzuki-Miyaura reactions as they can offer improved stability compared to their corresponding boronic acids.[1] This increased stability can help to minimize side reactions such as protodeboronation, where the boronic acid group is prematurely replaced by a hydrogen atom.

Q2: What are the most common issues encountered when using this compound in couplings?

Common issues include low or no yield of the desired product, and the formation of side products. The primary challenges often stem from:

  • Protodeboronation: The cleavage of the C-B bond, leading to the formation of propene or propane and catechol. This is a common side reaction for alkylboronic acids and their esters.[2]

  • Homocoupling: The self-coupling of the coupling partner (e.g., an aryl halide) to form a symmetrical biaryl byproduct.[2]

  • Hydrolysis: The breakdown of the benzodioxaborole ester in the presence of water, which can affect the reaction efficiency.

  • Inefficient Catalyst Turnover: The palladium catalyst may become deactivated or may not be active enough to facilitate the coupling of a secondary alkylboron reagent.

Q3: How critical is the choice of catalyst and ligand for this type of coupling?

The choice of the palladium catalyst and its associated ligand is paramount for a successful coupling with alkylboronic esters like this compound. Standard catalysts may not be effective. For sterically demanding or less reactive substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[2] These ligands help to stabilize the active palladium(0) species and facilitate the key steps of the catalytic cycle.

Q4: Which bases are recommended for couplings with this compound?

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For couplings involving alkylboronic esters, stronger, non-nucleophilic bases are generally more effective. Commonly used bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[2] The choice of base can significantly impact the reaction yield and should be optimized for each specific reaction.

Q5: What are the ideal solvent conditions?

Anhydrous and thoroughly degassed solvents are essential to minimize side reactions. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene.[2] The presence of oxygen can lead to catalyst deactivation and promote homocoupling, so it is critical to ensure an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. While anhydrous conditions are generally preferred to avoid hydrolysis of the boronic ester, in some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate or carbonate bases, as it can aid in their dissolution and facilitate the reaction.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst System - Screen Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. - Vary Palladium Source: Test different palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% up to 5 mol%).
Inefficient Base - Switch to a Stronger Base: If using a weaker base like Na₂CO₃, try K₃PO₄ or Cs₂CO₃. - Ensure Base Solubility: If the base is not dissolving, consider a different solvent system or the addition of a small amount of water.
Suboptimal Solvent - Solvent Screening: Test different anhydrous, degassed solvents such as dioxane, THF, or toluene.
Low Reaction Temperature - Increase Temperature: Gradually increase the reaction temperature. Alkylboron couplings often require elevated temperatures (e.g., 80-110 °C).
Reagent Quality - Use Fresh Reagents: Ensure the this compound, coupling partner, and other reagents are pure and dry.

Issue 2: Significant Formation of Side Products

Side Product Potential Cause Troubleshooting Steps
Protodeboronation Product (Propane/Propene) - Presence of water or other proton sources. - Prolonged reaction times at high temperatures.- Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. - Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid product degradation.
Homocoupling of Aryl Halide - Presence of oxygen. - Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Thorough Degassing: Degas the reaction mixture using freeze-pump-thaw cycles or by bubbling with an inert gas. - Use a Pd(0) Source: Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ or a highly efficient precatalyst system. - Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents).[2]

Data Presentation: Catalyst System Performance

The following tables summarize general trends in catalyst performance for Suzuki-Miyaura couplings of alkylboronic esters. The data is illustrative and should be used as a guideline for optimization.

Table 1: Effect of Ligand on Yield

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemperature (°C)Representative Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100< 20
Pd(OAc)₂PCy₃K₃PO₄Toluene10040 - 60
Pd₂(dba)₃SPhosK₃PO₄Dioxane10070 - 90+
Pd₂(dba)₃XPhosCs₂CO₃Toluene11075 - 95+

Table 2: Effect of Base and Solvent on Yield

Catalyst SystemBase (2 equiv.)SolventTemperature (°C)Representative Yield (%)
Pd(OAc)₂/SPhosNa₂CO₃Dioxane/H₂O10030 - 50
Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O10050 - 70
Pd(OAc)₂/SPhosK₃PO₄Dioxane10070 - 90+
Pd(OAc)₂/SPhosCs₂CO₃Toluene11075 - 95+

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, palladium precatalyst, and ligand.

  • Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boron R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ Boron->Boronate Base Base Base->Boron Activation Boronate->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Screen Catalyst & Ligand (e.g., Pd/SPhos, Pd/XPhos) Start->CheckCatalyst CheckBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase CheckSolvent Optimize Solvent & Temperature (Anhydrous, Degassed) CheckBase->CheckSolvent CheckReagents Verify Reagent Purity & Stoichiometry CheckSolvent->CheckReagents SideReactions Side Reactions Observed? CheckReagents->SideReactions Protodeboronation Protodeboronation? SideReactions->Protodeboronation Yes Homocoupling Homocoupling? SideReactions->Homocoupling Yes Success Improved Yield SideReactions->Success No, yield improved Anhydrous Ensure Anhydrous Conditions Protodeboronation->Anhydrous Degas Thoroughly Degas Reaction Homocoupling->Degas Anhydrous->Success Degas->Success

Caption: A troubleshooting workflow for optimizing the coupling reaction.

References

Side reactions and byproducts in 2-Propyl-1,3,2-benzodioxaborole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-1,3,2-benzodioxaborole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct condensation of propylboronic acid with catechol.[1] This is an equilibrium reaction where water is a byproduct. To drive the reaction to completion, continuous removal of water is essential, typically achieved through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

Q2: What are the primary applications of this compound?

A2: this compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] Its derivatives have also been investigated for potential applications in medicinal chemistry, including for their anti-cancer properties.[1]

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The two most significant side reactions are the hydrolysis of the product back to the starting materials and the formation of propylboroxine, the cyclic trimeric anhydride of propylboronic acid. Both side reactions are promoted by the presence of water.

Q4: How can I purify the final product?

A4: For laboratory scale, purification is typically achieved by distillation under reduced pressure.[1] Recrystallization or column chromatography can also be employed, depending on the nature of the impurities.[1] For industrial-scale purification, methods like crystallization and extraction are often optimized.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete water removal: The presence of water drives the equilibrium back towards the starting materials (propylboronic acid and catechol).2. Improper reaction temperature: The reaction may not have reached the required temperature for efficient water removal via azeotropic distillation.3. Degraded starting materials: Propylboronic acid can dehydrate to form unreactive boroxines over time if not stored properly. Catechol can oxidize if exposed to air and light.1. a) Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at a rate sufficient to carry over water. b) Use freshly activated molecular sieves as a dehydrating agent in the reaction mixture. c) Ensure all glassware is thoroughly dried before use.2. Monitor the reaction temperature to ensure it is at the boiling point of the azeotropic mixture (e.g., toluene-water).3. Use fresh, high-purity starting materials. Store propylboronic acid in a desiccator.
Product Contaminated with Starting Materials 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.2. Inefficient water removal: As with low yield, residual water can lead to an equilibrium mixture containing starting materials.1. Increase the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, GC).2. Improve the efficiency of water removal as described above.
Presence of a High Molecular Weight Impurity Formation of propylboroxine: This is the cyclic trimer of propylboronic acid, formed by its dehydration. This is more likely to occur if the propylboronic acid has been improperly stored or if the reaction conditions favor its formation.1. Use fresh propylboronic acid.2. During workup, an aqueous wash can sometimes help to hydrolyze the boroxine back to the boronic acid, which can then be removed. However, this risks hydrolyzing the desired product.3. Purify the product by distillation under reduced pressure, as boroxines are typically less volatile than the desired product.
Product Decomposes During Distillation 1. Excessive temperature: The product may be thermally sensitive.2. Presence of acidic or basic impurities: These can catalyze decomposition at high temperatures.1. Use a high-vacuum system to lower the boiling point of the product.2. Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate solution) before distillation, followed by thorough drying.
Product is an Oil Instead of a Crystalline Solid Presence of impurities: Even small amounts of impurities can depress the melting point and prevent crystallization.1. Re-purify the product using fractional distillation or column chromatography.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Experimental Protocols

Cited Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the condensation of propylboronic acid and catechol with azeotropic removal of water.

Materials:

  • Propylboronic acid

  • Catechol

  • Toluene (or another suitable solvent that forms an azeotrope with water, such as benzene)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add equimolar amounts of propylboronic acid and catechol.

  • Add a sufficient volume of toluene to suspend the reactants and to fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, and the reaction mixture becomes clear. This typically takes several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure for this compound.

  • The purity of the final product can be assessed by techniques such as NMR spectroscopy and GC-MS.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_water Check for Presence of Water start->check_water check_temp Verify Reaction Temperature check_water->check_temp No Water Detected improve_drying Improve Water Removal: - Check Dean-Stark setup - Use fresh molecular sieves - Flame-dry glassware check_water->improve_drying Water Present check_reagents Assess Starting Material Quality check_temp->check_reagents Temperature Correct increase_heat Increase Heat to Ensure Proper Azeotropic Reflux check_temp->increase_heat Temperature Too Low use_fresh_reagents Use Fresh, High-Purity Propylboronic Acid and Catechol check_reagents->use_fresh_reagents Reagents Old or Impure end_ok Yield Improved check_reagents->end_ok Reagents OK improve_drying->end_ok increase_heat->end_ok use_fresh_reagents->end_ok

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Potential Side Reactions

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions PBA Propylboronic Acid Product This compound PBA->Product PBA2 Propylboronic Acid Cat Catechol Cat->Product Water Water Product->Water Product2 This compound Boroxine Propylboroxine (Trimer) PBA2->Boroxine - 3 H2O Hydrolysis_Products Propylboronic Acid + Catechol Product2->Hydrolysis_Products + 2 H2O Water2 Water

References

How to prevent decomposition of 2-Propyl-1,3,2-benzodioxaborole during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Propyl-1,3,2-benzodioxaborole during storage.

Troubleshooting Guide

Issue: Suspected Decomposition of this compound

If you suspect that your stored this compound has decomposed, follow these troubleshooting steps to identify the cause and prevent future occurrences.

Troubleshooting_Decomposition cluster_0 Initial Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions start Suspected Decomposition (e.g., change in appearance, poor reactivity) check_storage Review Storage Conditions start->check_storage Step 1 analyze_sample Analyze Sample (e.g., NMR, HPLC) start->analyze_sample Step 2 improper_storage Improper Storage Identified check_storage->improper_storage Finding degradation_confirmed Degradation Products Confirmed analyze_sample->degradation_confirmed Finding implement_storage Implement Correct Storage Protocol improper_storage->implement_storage Action discard_sample Discard Decomposed Sample degradation_confirmed->discard_sample Action order_new Order Fresh Reagent implement_storage->order_new discard_sample->order_new

Caption: Troubleshooting workflow for suspected decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Freezer (-20°C) or refrigerated (2-8°C).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, opaque container to protect from moisture and light.

Q2: What are the primary causes of decomposition for this compound?

A2: The main factors that contribute to the degradation of this compound are:

  • Moisture: Hydrolysis is a significant degradation pathway for boronic esters. The presence of water can lead to the cleavage of the boronate ester bond, forming propylboronic acid and catechol.

  • Oxygen: Like many organoboranes, this compound is susceptible to oxidation. Exposure to air can lead to the formation of various oxidation byproducts.

  • Light: Photodegradation can occur, so it is crucial to store the compound in a light-protected container.

  • Elevated Temperatures: Higher temperatures accelerate the rates of both hydrolysis and oxidation.

Q3: How can I detect if my this compound has decomposed?

A3: Decomposition can be assessed through several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for identifying degradation products. Changes in the chemical shifts or the appearance of new signals can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for quantification of the remaining active substance. It is important to use a method that minimizes on-column degradation, for example by using an aprotic diluent for the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile degradation products.

Q4: Is it possible to repurify a partially decomposed sample of this compound?

A4: While repurification through techniques like distillation under reduced pressure or chromatography may be possible, it is often not recommended for routine laboratory use. The process can be complex, and it may be more practical and time-efficient to procure a fresh batch of the reagent to ensure the integrity of your experimental results.

Factors Affecting Stability of Benzodioxaboroles

FactorEffect on StabilityMitigation Strategy
Moisture/Water Promotes hydrolysis to boronic acid and diol.Store in a tightly sealed container with a desiccant. Handle under inert and dry conditions.
Oxygen/Air Leads to oxidative degradation of the C-B bond.Store under an inert atmosphere (argon or nitrogen).
Temperature Higher temperatures accelerate decomposition rates.Store at low temperatures (freezer or refrigerator).
Light Can induce photodegradation.Store in an opaque or amber-colored container.
pH Hydrolysis rates can be pH-dependent.Avoid exposure to acidic or basic conditions during storage.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated storage conditions.

1. Objective: To determine the stability of this compound under elevated temperature and humidity conditions over a defined period.

2. Materials:

  • This compound (at least three different batches if possible)

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid (for mobile phase modification, if necessary)

  • Inert gas (argon or nitrogen)

  • Controlled environment stability chamber

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Experimental Setup:

  • Sample Preparation:

    • Aliquot approximately 10 mg of this compound into several amber glass vials.

    • Purge each vial with an inert gas (argon or nitrogen) and seal tightly.

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Control: 2-8°C (refrigerator)

  • Time Points:

    • Initial (T=0)

    • 1 month

    • 3 months

    • 6 months

4. Analytical Method (HPLC):

  • Column: A C18 column with low silanol activity (e.g., end-capped) is recommended to minimize on-column hydrolysis.

  • Mobile Phase: A gradient of acetonitrile and water. The use of a mobile phase without a pH modifier is a good starting point to avoid promoting hydrolysis.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by the UV maximum of this compound (e.g., 270 nm).

  • Sample Preparation for Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Accurately weigh the contents and dissolve in a known volume of aprotic solvent (e.g., acetonitrile) to prepare a stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

  • Identify and, if possible, quantify any major degradation products.

  • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation sample_prep Sample Aliquoting & Inerting storage_cond Place samples in Accelerated & Control Conditions sample_prep->storage_cond time_points T=0, 1, 3, 6 months storage_cond->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Calculate % Remaining & Degradation Rate hplc_analysis->data_analysis

Caption: Workflow for the stability assessment experiment.

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis.

Caption: Hydrolytic decomposition of this compound.

Overcoming solubility issues with 2-Propyl-1,3,2-benzodioxaborole in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Propyl-1,3,2-benzodioxaborole in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This guide presents a systematic approach to overcoming solubility challenges with this compound.

Step 1: Solvent Selection

Qualitative Solvent Selection Guide Based on Polarity

Solvent PolarityRecommended SolventsRationale
Non-Polar Toluene, Hexanes, CyclohexaneGenerally, boronic esters like this compound are expected to have lower solubility in non-polar solvents. These are often used for purification to remove more polar impurities.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, Acetone, Ethyl AcetateThis class of solvents is often a good starting point. Catecholborane, a related compound, is miscible with many of these solvents. For boronic esters, chloroform has been noted as a good solvent.
Polar Protic Water, Alcohols (e.g., Methanol, Ethanol)Use with caution. Boronic esters can be sensitive to hydrolysis in the presence of protic solvents, especially with residual acid or base. Catecholborane reacts with water.[1][2]

Step 2: Small-Scale Solubility Test

Before preparing a large-scale reaction, it is crucial to perform a small-scale solubility test.

Experimental Protocol: Small-Scale Solubility Determination

  • Preparation: Add a small, known amount of this compound (e.g., 1-5 mg) to a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

  • Observation: Vigorously vortex or stir the mixture at ambient temperature. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation.

  • Record: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used to estimate the approximate solubility.

  • Heating: If the compound remains insoluble at room temperature, gently warm the mixture to assess if solubility increases with temperature. Be cautious, as some boronic esters can be heat-sensitive.

Step 3: Enhancing Solubility

If solubility remains an issue, consider the following techniques:

  • Co-solvents: Employ a mixture of solvents. For instance, adding a small amount of a more polar aprotic solvent like THF or DCM to a non-polar solvent can significantly enhance solubility.

  • Warming: Gentle heating can increase the rate of dissolution and the solubility limit. Always monitor for any signs of decomposition (e.g., color change).

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_start Start cluster_solvent Solvent Selection cluster_assessment Assessment cluster_enhancement Solubility Enhancement cluster_outcome Outcome start Solubility Issue with This compound solvent_selection Select Solvent Based on Polarity (Start with Polar Aprotic) start->solvent_selection small_scale_test Perform Small-Scale Solubility Test solvent_selection->small_scale_test is_soluble Is the Compound Soluble? small_scale_test->is_soluble try_cosolvent Try a Co-solvent System is_soluble->try_cosolvent No proceed Proceed with Experiment is_soluble->proceed Yes gentle_heating Apply Gentle Heating try_cosolvent->gentle_heating sonication Use Sonication gentle_heating->sonication reassess Re-assess Solubility sonication->reassess reassess->proceed Yes consult Consult Further or Consider Alternative Reagent reassess->consult No

References

Technical Support Center: Temperature Control for Exothermic Reactions Involving 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Propyl-1,3,2-benzodioxaborole, a catecholborane ester commonly used in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Are reactions involving this compound typically exothermic?

A1: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction where this compound is often used, are known to be exothermic.[1][2] Significant heat release can occur, particularly upon the addition of the catalyst or base.[1] In some cases, the heat of reaction can be substantial, leading to a rapid increase in temperature if not adequately controlled.

Q2: What are the primary risks associated with poor temperature control in these reactions?

A2: The main risk is a runaway reaction, which is an uncontrolled increase in temperature and pressure.[3] This can lead to boiling of the solvent, over-pressurization of the reactor, and potentially, vessel rupture. A runaway reaction can also trigger secondary decomposition of reagents or solvents, such as dimethyl sulfoxide (DMSO), further accelerating the exotherm and pressure increase.[1][2] Poor temperature control can also lead to decreased product yield and the formation of impurities.

Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?

A3: The MTSR is the highest temperature a reaction mixture would reach if all the accumulated reactants were to react instantaneously under adiabatic conditions (i.e., with no heat exchange with the surroundings). It is a critical parameter for assessing the thermal risk of a reaction. If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component in the reaction mixture, there is a significant risk of a runaway reaction.[1][2]

Q4: How can I estimate the potential exotherm of my reaction?

A4: The most accurate method is through reaction calorimetry. This technique measures the heat flow of a chemical reaction under controlled conditions and can provide crucial data such as the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and heat release rate. If you do not have access to a reaction calorimeter, you can use data from analogous reactions in the literature as a preliminary guide, but always exercise extreme caution when scaling up.

Q5: What are the key parameters that influence the exotherm in a Suzuki-Miyaura reaction?

A5: Several factors can influence the rate and magnitude of the exotherm, including:

  • Solvent: Aqueous solvent systems tend to lead to faster and more significant exotherms compared to anhydrous conditions.[1][2]

  • Catalyst: The type and loading of the palladium catalyst can affect the reaction rate and, consequently, the heat release rate.[1][2]

  • Base: The choice of base can also influence the reaction kinetics and exotherm.[1][2]

  • Reagent Addition Rate: A high addition rate of a limiting reagent can lead to its accumulation and a subsequent rapid, uncontrolled reaction.[3]

  • Agitation: Poor mixing can create localized hot spots and lead to an accumulation of unreacted reagents.

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-001Rapid, uncontrolled temperature increase upon catalyst or base addition. 1. High catalyst/base concentration at the point of addition. 2. Reaction initiated at too high a temperature. 3. Inadequate cooling capacity.1. Add the catalyst or base portion-wise or via a syringe pump to control the addition rate. 2. Cool the reaction mixture to a lower temperature before adding the catalyst/base. 3. Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. 4. Consider a semi-batch process where one reagent is added gradually.
EXO-002Delayed exotherm followed by a sudden, sharp temperature rise. 1. Accumulation of unreacted starting materials due to a slow initiation phase. 2. Poor mixing leading to non-homogeneous reaction conditions.1. Ensure proper mixing throughout the reaction. 2. Confirm reaction initiation (e.g., by a slight, controlled temperature increase) before proceeding with the bulk addition of reagents. 3. Consider adding a small amount of a pre-activated catalyst to initiate the reaction smoothly.
EXO-003Temperature fluctuations during the reaction. 1. Issues with the cooling/heating system. 2. Intermittent mixing.1. Check the stability and responsiveness of the temperature control unit. 2. Ensure consistent and effective stirring throughout the reaction.
EXO-004Higher than expected exotherm during scale-up. 1. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency. 2. Mixing efficiency may not be maintained during scale-up.1. Perform a thorough thermal hazard assessment before scaling up. 2. Use reaction calorimetry data to model the thermal behavior at a larger scale. 3. Adjust the addition rates and cooling protocols for the larger scale. 4. Ensure the larger-scale reactor has adequate cooling capacity and agitation.

Quantitative Data on Exotherms in Suzuki-Miyaura Reactions

ParameterValueUnitSignificance
Heat of Reaction (ΔH)-372.8kJ/molIndicates a highly exothermic reaction.
Adiabatic Temperature Rise (ΔTad)131.5°CThe theoretical temperature increase in the absence of cooling. A high value indicates a significant risk.
Maximum Temperature of Synthesis Reaction (MTSR)211.5°CThe predicted maximum temperature in case of a cooling failure, which in this case exceeds the boiling point of the solvent (dioxane, 101 °C), indicating a high risk of a runaway reaction.[1]

Data from a study on the Suzuki-Miyaura cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with potassium vinyltrifluoroborate in 9:1 dioxane/water at 80 °C.[1]

Experimental Protocols

General Protocol for a Lab-Scale Suzuki-Miyaura Reaction with Temperature Monitoring:

Disclaimer: This is a general guideline and must be adapted to the specific reactivity of the substrates and the scale of the reaction. A thorough risk assessment must be conducted before any experiment.

  • Reactor Setup:

    • Use a jacketed reactor equipped with a magnetic or overhead stirrer, a temperature probe, a condenser, and an inert gas inlet.

    • Ensure the temperature probe is placed in the reaction mixture, away from the reactor walls, to get an accurate reading.

    • Connect the reactor jacket to a circulating bath for precise temperature control.

  • Reagent Preparation:

    • Dissolve the aryl halide and this compound in the chosen solvent in the reactor.

    • Prepare a separate solution or suspension of the base.

    • Prepare a solution of the palladium catalyst.

  • Reaction Execution:

    • Purge the reactor with an inert gas (e.g., nitrogen or argon).

    • Bring the reaction mixture to the desired initial temperature (e.g., 20 °C).

    • Start vigorous stirring.

    • Slowly add the base solution to the reaction mixture over a period of 30-60 minutes, monitoring the temperature closely. A slight exotherm may be observed.

    • After the base addition is complete, add the catalyst solution dropwise. Be prepared for a more significant exotherm at this stage.

    • Maintain the reaction temperature at the desired setpoint using the circulating bath.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

    • Proceed with the appropriate aqueous work-up and purification procedures.

Visualizations

experimental_workflow Experimental Workflow for Temperature Control cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control A Setup Jacketed Reactor with Temperature Probe B Charge Aryl Halide and This compound A->B D Set Initial Temperature (e.g., 20 °C) B->D C Prepare Base and Catalyst Solutions E Slowly Add Base (Monitor Temperature) C->E D->E F Slowly Add Catalyst (Monitor for Exotherm) E->F G Maintain Reaction Temperature F->G H Continuous Temperature Monitoring G->H I Adjust Cooling/Heating as Needed H->I I->G troubleshooting_logic Troubleshooting Logic for Thermal Deviations Start Thermal Deviation Observed Q1 Is Temperature Rising Rapidly? Start->Q1 A1 IMMEDIATELY: 1. Stop Reagent Addition 2. Maximize Cooling 3. Prepare for Emergency Shutdown Q1->A1 Yes Q2 Was there a Delayed Exotherm? Q1->Q2 No A2 Potential Accumulation: 1. Stop Addition 2. Ensure Vigorous Mixing 3. Proceed with Caution Q2->A2 Yes A3 Check for: 1. Cooling System Malfunction 2. Inconsistent Stirring Q2->A3 No

References

Validation & Comparative

A Comparative Guide to Boronic Esters in Cross-Coupling Reactions: Spotlight on 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter influencing the efficiency, yield, and reproducibility of cross-coupling reactions. This guide provides an objective comparison of 2-propyl-1,3,2-benzodioxaborole and other commonly employed boronic esters in the context of Suzuki-Miyaura cross-coupling, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. While boronic acids are highly reactive, their inherent instability often presents challenges in terms of storage, handling, and stoichiometry.[1][2] Boronic esters have emerged as a robust alternative, offering enhanced stability while maintaining sufficient reactivity for effective cross-coupling.[1][2]

This guide focuses on the performance of this compound, a catechol-derived boronic ester, in comparison to other widely used boronic esters such as those derived from pinacol, neopentyl glycol, and N-methyldiethanolamine (MIDA).

Performance Comparison of Boronic Esters

The choice of a boronic ester is a trade-off between stability and reactivity. More stable esters are easier to handle and purify but may require more forcing reaction conditions. Conversely, more reactive esters may offer faster reaction times but can be more susceptible to hydrolysis and degradation.

Table 1: Quantitative Comparison of Boronic Ester Performance in Suzuki-Miyaura Cross-Coupling

Boronic Ester TypeRepresentative SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Benzodioxaborole 2-(4-methoxyphenyl)-1,3,2-benzodiazaborole*4-BromoanisolePd(OAc)₂ / PCy₃K₃PO₄·H₂ODioxane0.1796[3]
Pinacol Ester Heptyl pinacol boronic ester2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O (2:1)18-2074[4]
Neopentyl Glycol Ester Neopentyldiol n-butylboronic ester2-BromonaphthaleneAntPhos-Pd-G3TMSOK1,4-Dioxane<194
MIDA Ester 2-Pyridine MIDA boronate4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄n-Butanol1285[5]

*Note: Data for the structurally similar 2-aryl-1,3,2-benzodiazaborole is used as a proxy for this compound due to the lack of directly comparable data for the latter under these specific conditions. The reactivity is expected to be in a similar range.[3]

Table 2: Kinetic Comparison of Transmetalation Rates for Various Boronic Esters

Boron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
Arylboronic acid5.781.00
Catechol boronic ester2.670.46
Pinacol boronic esterSlow formation, no intermediate observed-
Glycol boronic ester13323.0
Dimethyl boronic ester11419.7

This kinetic data highlights that the choice of the diol backbone of the boronic ester significantly impacts the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. While pinacol esters are known for their stability, they can exhibit slower reaction rates. In contrast, less sterically hindered esters like glycol and dimethyl boronic esters can lead to significant rate enhancements.[6] Catechol-derived esters, such as this compound, offer a balance of good stability and moderate reactivity.

Stability of Boronic Esters

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic ester is provided below. This protocol can be adapted for specific substrates and boronic esters with appropriate optimization of the catalyst, ligand, base, and solvent system.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To an oven-dried reaction vessel containing a magnetic stir bar is added the aryl bromide (1.0 equiv), the boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PCy₃, SPhos, 2-10 mol%) are then added, followed by the degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of 0.1-0.2 M). If required, degassed water is added to the solvent mixture. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Base) PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicEster Boronic Ester (R²-B(OR)₂) BoronicEster->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried, stir bar) start->prep reagents Add Solid Reagents (Aryl Halide, Boronic Ester, Base) prep->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash) monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Characterize Product purify->product end End product->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of a boronic ester for Suzuki-Miyaura cross-coupling is a multifaceted decision that requires consideration of stability, reactivity, and the specific requirements of the synthetic target. This compound, as a representative of catechol-derived boronic esters, offers a favorable balance of stability and reactivity, making it a valuable tool in the synthetic chemist's arsenal. While pinacol esters are lauded for their exceptional stability, they may necessitate longer reaction times or higher temperatures. For rapid transformations, less sterically hindered esters such as those derived from glycol may be advantageous. Ultimately, the optimal choice of boronic ester will depend on a careful evaluation of the specific reaction parameters and desired outcomes. This guide provides a framework for making an informed decision, empowering researchers to optimize their cross-coupling strategies for the efficient synthesis of complex molecules.

References

The Advantage of Stability: A Comparative Guide to 2-Propyl-1,3,2-benzodioxaborole and Traditional Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the efficiency, reproducibility, and success of synthetic endeavors. In the realm of cross-coupling reactions, organoboron compounds are indispensable tools. This guide provides an objective comparison between 2-Propyl-1,3,2-benzodioxaborole, a catechol-derived boronic ester, and traditional alkylboronic acids, focusing on their respective advantages and performance, supported by experimental data and detailed protocols.

At the forefront of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is pivotal to the outcome of this reaction. While traditional boronic acids are widely used, they are often beset by issues of instability, leading to challenges in handling, storage, and reaction reproducibility. This compound emerges as a superior alternative, offering enhanced stability without compromising reactivity.

Executive Summary: The Stability-Reactivity Trade-Off

The fundamental difference between this compound and a traditional boronic acid like n-propylboronic acid lies in the balance between stability and reactivity. Boronic acids are known to be susceptible to various decomposition pathways, including protodeboronation and oxidation, which can diminish their shelf-life and lead to inconsistent reaction yields. In contrast, boronic esters, particularly those derived from catechol like this compound, exhibit significantly greater stability. This heightened stability translates to easier handling, purification, and long-term storage, making them more reliable reagents in complex synthetic sequences.[1]

Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of this compound does not come at the cost of reactivity. In fact, catechol boronic esters have been shown to participate effectively in Suzuki-Miyaura cross-coupling reactions. While direct comparative data for this compound and n-propylboronic acid under identical conditions is not extensively documented in single studies, a compilation of data from reactions with similar aryl bromides allows for a meaningful comparison.

Boron ReagentAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
n-Propylboronic acid 4-BromoacetophenonePd(OAc)₂ / P(t-Bu)₂MeKOt-But-amyl alcohol23-97
This compound 5-Bromo-6-nitro-1,3-benzodioxolePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-110-(est.) >90

Note: The yields presented are from different studies with similar but not identical substrates and conditions, and serve as a representative comparison.

The Stability Advantage: A Deeper Look

The increased stability of this compound can be attributed to the electronic properties of the catechol backbone. The oxygen atoms of the catechol ring donate electron density to the vacant p-orbital of the boron atom, which reduces its Lewis acidity and, consequently, its susceptibility to hydrolysis and other decomposition pathways. This inherent stability is a significant advantage in multi-step syntheses where the organoboron moiety needs to endure various reaction conditions.

Stability_Comparison cluster_0 Traditional Boronic Acid cluster_1 Benzodioxaborole Derivative Propylboronic_Acid n-Propylboronic Acid (PrB(OH)₂) Decomposition Decomposition (Protodeboronation, Oxidation) Propylboronic_Acid->Decomposition Unstable Propylbenzodioxaborole This compound Stable_Product Stable Reagent Propylbenzodioxaborole->Stable_Product Enhanced Stability

A diagram illustrating the enhanced stability of this compound.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Both traditional boronic acids and their benzodioxaborole counterparts participate in this cycle, which broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the organoboron reagent.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative_Addition R'-B(OR)2 R'-B(OR)₂ (R' = Propyl, OR₂ = (OH)₂ or O₂C₆H₄) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with n-Propylboronic Acid:

This protocol is adapted from a general method for the cross-coupling of alkylboronic acids with aryl bromides.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), n-propylboronic acid (1.5 equiv), palladium(II) acetate (5 mol%), and P(t-Bu)₂Me (10 mol%).

  • Solvent and Base Addition: Add tert-amyl alcohol as the solvent, followed by potassium tert-butoxide (KOt-Bu) (2.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at room temperature (23 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired propyl-aryl compound.

General Procedure for Suzuki-Miyaura Coupling with this compound:

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides with boronic esters.[3]

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., Dioxane/water mixture) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound presents a compelling alternative to traditional alkylboronic acids for researchers engaged in organic synthesis and drug development. Its superior stability simplifies handling and storage and can lead to more consistent and reproducible results in Suzuki-Miyaura cross-coupling reactions. While boronic acids may exhibit high reactivity in some cases, the practical advantages offered by the benzodioxaborole derivative, without a significant compromise in performance, make it a valuable tool for the construction of complex molecular architectures. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, but the enhanced stability of this compound makes it a robust and reliable option for a wide range of applications.

References

Comparative Reactivity of Alkyl and Aryl Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

Boronic acids and their esters are foundational reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the reactivity between two major classes of these compounds: aryl boronic esters, which feature a boron atom attached to an aromatic ring (Csp2-hybridized carbon), and alkyl boronic esters, where boron is bonded to a saturated carbon atom (Csp3-hybridized carbon). Understanding the distinct reactivity profiles of these reagents is critical for reaction design, optimization, and the efficient synthesis of complex molecules.

Fundamental Differences in Structure and Reactivity

The reactivity of boronic esters in cross-coupling is primarily governed by the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Several electronic and steric factors contribute to the significant differences observed between aryl and alkyl partners.

  • Electronic Effects: Aryl boronic esters are generally more reactive in the transmetalation step. The C(sp2)-B bond is more polarized and the aromatic ring can participate in π-interactions, which is thought to stabilize the transition state. In contrast, the C(sp3)-B bond in alkyl boronic esters is less polarized, making the transfer of the alkyl group to the palladium center inherently slower.

  • Stability and Side Reactions: Alkyl boronic esters, particularly those with β-hydrogens, are susceptible to a competitive side reaction known as β-hydride elimination. This process leads to the formation of alkenes and boric acid, reducing the yield of the desired coupled product. Furthermore, alkyl boronic esters are often more prone to protonolysis (cleavage of the C-B bond by a proton source) than their more stable aryl counterparts.

Comparative Data: Reaction Performance

The following tables summarize typical outcomes when comparing the Suzuki-Miyaura coupling of aryl vs. alkyl boronic esters with a common coupling partner under standardized conditions. It is important to note that reaction yields for alkyl boronic esters are highly dependent on the ligand and base system employed, which are often specifically designed to overcome the inherent challenges of C(sp3) coupling.[1]

Table 1: Comparison of Yields in a Model Suzuki-Miyaura Reaction

Boronic Ester TypeSubstrateProductTypical Yield (%)Reaction TimeKey Challenges
Aryl Phenylboronic acid pinacol esterBiphenyl>90%< 4 hoursGenerally robust
Alkyl (Primary) n-Butylboronic acid pinacol estern-Butylbenzene60-85%1-20 hoursSlower transmetalation, potential for protodeboronation[1][2]
Alkyl (Secondary) sec-Butylboronic acid pinacol estersec-Butylbenzene20-50%>12 hoursSlow transmetalation, β-hydride elimination, steric hindrance[1]

Data are representative and compiled from typical outcomes reported in synthetic literature. Actual results will vary based on specific substrates, catalyst, ligand, base, and solvent.

Table 2: Factors Influencing Reactivity

FactorAryl Boronic EstersAlkyl Boronic EstersRationale
Transmetalation Rate Generally FastSlow, especially for secondary alkylsThe C(sp2)-B bond is more readily cleaved. Electron-rich arenes can further accelerate this step.[3]
Stability HighModerate to LowAlkyl boronic esters are more susceptible to oxidation and protodeboronation.[2]
β-Hydride Elimination Not ApplicableSignificant competing pathway for primary and secondary alkyls with β-hydrogens.[1][4]
Ligand/Base Sensitivity Less SensitiveHighly sensitive; requires bulky, electron-rich phosphine ligands and strong, non-nucleophilic bases.[1]

Experimental Protocols

The following are generalized protocols that highlight the key differences in setting up a Suzuki-Miyaura reaction for an aryl versus an alkyl boronic ester.

Protocol 1: General Procedure for Aryl-Aryl Coupling

  • Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid pinacol ester.

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene/Water mixture (4:1, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole, phenylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for C(sp²)-C(sp³) Coupling with a Primary Alkyl Boronic Ester

  • Objective: To synthesize n-butylbenzene from bromobenzene and n-butylboronic acid neopentyl glycol ester.

  • Materials:

    • Bromobenzene (1.0 mmol, 1.0 equiv)

    • n-Butylboronic acid neopentyl glycol ester (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (buchwald ligand) (0.08 mmol, 8 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄ to a flame-dried reaction vessel.

    • Add the bromobenzene and n-butylboronic acid neopentyl glycol ester.

    • Add the anhydrous, degassed 1,4-dioxane.

    • Seal the vessel and heat to 100 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS. Reaction times can be long (8-24 hours).

    • After completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Visualizations

The diagrams below illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and the key challenge of β-hydride elimination that is specific to alkyl substrates.

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition (R¹-X) pd0->ox_add Ar-X or Alkyl-X pd2 R¹-Pd(II)L₂-X (Ar/Alkyl Palladium Complex) ox_add->pd2 trans Transmetalation (R²-B(OR)₂) pd2->trans + Base + R²-B(OR)₂ pd2_r2 R¹-Pd(II)L₂-R² trans->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 product R¹-R² Coupled Product red_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Beta_Hydride_Elimination Side Reaction: β-Hydride Elimination cluster_0 For Alkyl Groups with β-Hydrogens cluster_1 Products start R¹-Pd(II)L₂-Alkyl intermediate Agostic Interaction start->intermediate Coordination of β-Hydrogen to Pd main_cycle Desired Path: Reductive Elimination start->main_cycle vs. elimination β-Hydride Elimination intermediate->elimination alkene Alkene (Side Product) elimination->alkene hydride H-Pd(II)L₂-R¹ (Leads to reduction) elimination->hydride

Caption: Competing β-hydride elimination pathway for alkyl palladium intermediates.

Conclusion

While both aryl and alkyl boronic esters are valuable reagents, their reactivity in Suzuki-Miyaura cross-coupling is markedly different. Aryl boronic esters are generally robust, stable, and highly reactive under standard conditions. In contrast, alkyl boronic esters present significant challenges, including slower transmetalation rates and the potential for β-hydride elimination, which necessitates the use of specialized ligands, strong bases, and carefully optimized reaction conditions.[1] For drug development professionals, the ability to successfully incorporate C(sp3) fragments is crucial for creating three-dimensional structures with improved physicochemical properties. Therefore, continued development of more efficient and general methods for the coupling of alkyl boronic esters remains an active and important area of chemical research.

References

Validating the Purity of Synthesized 2-Propyl-1,3,2-benzodioxaborole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical, yet often challenging, aspect of this process is the rigorous validation of the purity of synthesized compounds. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Propyl-1,3,2-benzodioxaborole, a versatile building block in organic synthesis. Furthermore, it compares its performance in the widely used Suzuki-Miyaura cross-coupling reaction against common alternatives, supported by experimental data.

Analytical Methodologies for Purity Assessment

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a robust method for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present from starting materials or side reactions.

Table 1: Comparison of Analytical Techniques for Purity Validation
TechniquePrincipleInformation ProvidedCommon Impurities DetectedAdvantagesLimitations
¹H and ¹³C NMR Nuclear spin alignment in a magnetic fieldStructural confirmation, presence of proton and carbon-containing impuritiesUnreacted starting materials (catechol, propylboronic acid), residual solvents, side-productsProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods for trace impurities
HPLC-UV Differential partitioning between a mobile and stationary phaseQuantitative purity, detection of non-volatile impuritiesUnreacted starting materials, less volatile side-productsHigh accuracy and precision for quantification, widely availableMay require chromophoric impurities for UV detection, can be susceptible to hydrolysis of the boronic ester on the column
GC-MS Separation based on volatility followed by mass-to-charge ratio detectionIdentification of volatile and semi-volatile impuritiesResidual solvents, volatile starting materials, by-products from thermal decompositionHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds, potential for on-column degradation

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable purity assessment. The following are representative protocols that can be adapted for the analysis of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 s.

    • Spectral width: 0 to 200 ppm.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product to impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to literature values or predicted spectra to confirm the structure and identify any unknown signals.

Protocol 2: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to suppress ionization and improve peak shape). A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (based on the benzodioxaborole chromophore).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Data Analysis: Calculate the purity by the area percentage method. Identify potential impurities by comparing retention times with standards of expected impurities (e.g., catechol).

Protocol 3: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Visualization of Analytical Workflow

Purity Validation Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized Product Initial_NMR Initial NMR Analysis Synthesis->Initial_NMR HPLC HPLC-UV Analysis Initial_NMR->HPLC GCMS GC-MS Analysis Initial_NMR->GCMS NMR_Purity Detailed NMR Analysis Initial_NMR->NMR_Purity Purity_Check Purity ≥ 95%? HPLC->Purity_Check GCMS->Purity_Check NMR_Purity->Purity_Check Purification Further Purification Purity_Check->Purification No Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification->Initial_NMR

Caption: Workflow for the purity validation of synthesized this compound.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. However, several alternatives exist, each with its own advantages and disadvantages. The choice of boron reagent can significantly impact reaction efficiency, stability, and ease of handling.

Common Alternatives:

  • Propylboronic Acid: The parent boronic acid is often more reactive but can be less stable and prone to dehydration to form boroxines.

  • Potassium Propyltrifluoroborate: These salts are typically crystalline, air- and moisture-stable solids, making them easy to handle and store.[1]

  • Propyl Pinacol Boronate: A commonly used boronic ester that offers good stability.

  • Propyl MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies.

Table 2: Performance Comparison of Boron Reagents in a Representative Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Boron Reagent -> Biaryl Product (Pd catalyst, base, solvent)

Boron ReagentStructureStabilityHandlingReactivityTypical Yield
This compound C₉H₁₁BO₂ModerateLiquid, sensitive to moistureGood85-95%
Propylboronic Acid C₃H₉BO₂LowSolid, can be hygroscopic and unstableHigh80-98%
Potassium Propyltrifluoroborate C₃H₈BF₃KHighCrystalline solid, air- and moisture-stableGood80-95%[1]
Propyl Pinacol Boronate C₉H₁₉BO₂HighLiquid or low-melting solid, stableModerate to Good75-90%
Propyl MIDA Boronate C₈H₁₄BNO₄Very HighCrystalline solid, very stableRequires deprotection70-90% (after deprotection)

Note: Yields are representative and can vary significantly depending on the specific substrates, catalyst, base, and reaction conditions.

Visualization of Reagent Comparison

Comparison of Boron Reagents for Suzuki-Miyaura Coupling cluster_reagents Boron Reagents cluster_properties Key Properties Catechol This compound Reactivity Reactivity Catechol->Reactivity Good Stability Stability Catechol->Stability Moderate Handling Ease of Handling Catechol->Handling Moderate Acid Propylboronic Acid Acid->Reactivity High Acid->Stability Low Acid->Handling Difficult Trifluoroborate Potassium Propyltrifluoroborate Trifluoroborate->Reactivity Good Trifluoroborate->Stability High Trifluoroborate->Handling Easy Pinacol Propyl Pinacol Boronate Pinacol->Reactivity Moderate Pinacol->Stability High Pinacol->Handling Easy MIDA Propyl MIDA Boronate MIDA->Reactivity Requires Activation MIDA->Stability Very High MIDA->Handling Very Easy

Caption: Key property comparison of this compound and its alternatives.

Conclusion

The validation of purity for synthesized this compound requires a multi-faceted analytical approach. While NMR provides essential structural confirmation, HPLC and GC-MS are indispensable for the accurate quantification of purity and identification of trace impurities. When considering its application in Suzuki-Miyaura cross-coupling, this compound offers a good balance of reactivity and stability. However, for applications demanding exceptional stability and ease of handling, potassium propyltrifluoroborate and MIDA boronates present compelling alternatives. The selection of the optimal boron reagent will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrates, desired reaction conditions, and the need for long-term storage stability.

References

A Comparative Guide to Characterization Techniques for Products of 2-Propyl-1,3,2-benzodioxaborole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Propyl-1,3,2-benzodioxaborole is a versatile organoboron compound, frequently employed as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These reactions are fundamental in synthetic organic chemistry and drug development for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[3] Given the critical nature of these transformations, unambiguous confirmation of the desired product's formation and purity is paramount.

This guide provides a comparative overview of the essential analytical techniques used to characterize the products formed from reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development who rely on precise structural verification. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed experimental protocols and comparative data to aid in the selection and application of these methods.

Overall Experimental & Characterization Workflow

The successful synthesis and verification of a target compound from a Suzuki-Miyaura coupling reaction follows a structured workflow. This process begins with the reaction setup, proceeds through purification, and concludes with a multi-technique analytical approach to confirm the structure and purity of the final product.

G cluster_char Characterization Techniques A Reaction Setup (this compound + Aryl Halide, Pd Catalyst, Base, Solvent) B Reaction Work-up & Purification (e.g., Extraction, Column Chromatography) A->B Reaction C Purity & Structural Confirmation B->C Isolation D NMR Spectroscopy (¹H, ¹³C, ¹¹B) C->D E Mass Spectrometry (GC-MS, LC-MS, HRMS) C->E F FTIR Spectroscopy C->F G Final Data Analysis & Structural Elucidation D->G Data Integration E->G Data Integration F->G Data Integration

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For products derived from this compound, a combination of ¹H, ¹³C, and sometimes ¹¹B NMR experiments provides a complete picture of the molecular structure.

Key Applications:

  • ¹H NMR: Confirms the presence of specific proton environments in the final product, such as aromatic and aliphatic protons. The disappearance of the propyl group signals from the starting boronate ester is a key indicator of reaction completion.

  • ¹³C NMR: Determines the carbon skeleton of the molecule. The detection of the quaternary carbon at the point of new C-C bond formation is strong evidence of a successful coupling.

  • ¹¹B NMR: While less common for final product analysis, it is invaluable for monitoring the reaction. A significant upfield chemical shift indicates the transformation of the sp²-hybridized boronate ester into an sp³-hybridized borate complex during the catalytic cycle.[4]

Comparative Data for a Hypothetical Suzuki Coupling Product

The following table compares the expected NMR signals for the starting material (this compound) and a hypothetical biaryl product formed via Suzuki-Miyaura coupling with 4-bromoanisole.

Technique Starting Material (this compound) Hypothetical Product (4-methoxy-1,1'-biphenyl) Information Gleaned
¹H NMR ~7.0-6.8 ppm (m, 4H, Ar-H), ~1.5 ppm (m, 2H, -CH₂-), ~1.0 ppm (t, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃)~7.6-7.3 ppm (m, 9H, Ar-H), ~3.8 ppm (s, 3H, -OCH₃)Disappearance of propyl signals; appearance of new aromatic and methoxy signals.
¹³C NMR ~150 ppm (C-O), ~122 ppm (Ar-CH), ~112 ppm (Ar-CH), ~20 ppm (-CH₂-), ~18 ppm (-CH₂-), ~14 ppm (-CH₃)~160-125 ppm (Ar-C), ~55 ppm (-OCH₃)Confirmation of the complete carbon framework of the biaryl product.
¹¹B NMR ~30-33 ppm (sp² Boron)N/A (Boron absent in product)Confirms consumption of the boronate ester starting material.[4]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of the reaction product, providing direct confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Key Applications:

  • Molecular Ion Peak (M⁺): The primary use is to verify the molecular weight of the synthesized compound.

  • Isotopic Pattern: For boron-containing intermediates or unreacted starting material, the characteristic isotopic signature of boron (¹¹B ≈ 80%, ¹⁰B ≈ 20%) can be observed.[5][6]

  • Fragmentation Analysis: The fragmentation pattern can offer additional structural information, corroborating the proposed structure from NMR.

Comparative Data for a Hypothetical Suzuki Coupling Product
Technique Starting Material (this compound) Hypothetical Product (4-methoxy-1,1'-biphenyl) Information Gleaned
Low-Res MS (EI/ESI) Exact Mass: 162.09. Expected m/z: 162 [M]⁺.Exact Mass: 184.09. Expected m/z: 184 [M]⁺.Confirms the molecular weight of the product and loss of the boronate ester group.
High-Res MS (ESI) Calculated for C₉H₁₁BO₂: 162.0852Calculated for C₁₃H₁₂O: 184.0888Provides the exact elemental composition, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. In the context of Suzuki couplings, it is primarily used to confirm the disappearance of key vibrational bands from the starting materials and the presence of expected functionalities in the product.

Key Applications:

  • Monitoring Reaction Completion: The disappearance of the strong B-O stretching band, characteristic of the benzodioxaborole starting material, is a clear indicator of a successful reaction.[7][8]

  • Functional Group Confirmation: Verifies the presence of key functional groups in the product, such as C-O stretches or C=O stretches, which are consistent with the target structure.

Comparative Data for a Hypothetical Suzuki Coupling Product
Vibrational Mode Starting Material (this compound) Hypothetical Product (4-methoxy-1,1'-biphenyl) Information Gleaned
B-O Stretch ~1350-1310 cm⁻¹ (strong)[7][9]AbsentConfirms the cleavage of the C-B bond and consumption of the starting material.
Ar C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Confirms the presence of the aromatic rings.
C-O Stretch ~1250 cm⁻¹ (from catechol)~1250 cm⁻¹ (from methoxy)Confirms the presence of the C-O ether linkage.
C-H Aliphatic Stretch ~2960-2850 cm⁻¹AbsentConfirms the loss of the propyl group from the starting material.

Logical Relationships in Data Interpretation

The data from each analytical technique are not interpreted in isolation. Rather, they are integrated to build a comprehensive and irrefutable confirmation of the product's identity.

G NMR NMR Data (¹H, ¹³C) NMR_info Provides: - Proton/Carbon Environment - Connectivity - Covalent Structure NMR->NMR_info MS Mass Spec Data (HRMS) MS_info Provides: - Molecular Weight - Elemental Formula MS->MS_info FTIR FTIR Data FTIR_info Provides: - Functional Groups Present - Loss of Starting Material Bands FTIR->FTIR_info Conclusion Unambiguous Product Structure Confirmed NMR_info->Conclusion MS_info->Conclusion FTIR_info->Conclusion

Caption: Integration of analytical data for structural confirmation.

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[3][10]

  • Reagent Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Solvent Addition: Add an appropriate anhydrous solvent system (e.g., Toluene/Ethanol, Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks and assign them to the corresponding protons in the expected structure.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. This may require a longer acquisition time. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) and assign all signals to the carbons in the structure.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Analysis: The sample is vaporized and separated on the GC column based on boiling point and polarity. The separated components then enter the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram for purity. Examine the mass spectrum of the main peak to identify the molecular ion and compare its m/z value with the expected molecular weight of the product.

Protocol for FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid purified product directly onto the Attenuated Total Reflectance (ATR) crystal. If the product is an oil, a thin film can be applied.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrument-related absorbances.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and compare them to the expected functional groups of the product and the starting materials. Pay close attention to the disappearance of the B-O stretch from the starting material.[12][13]

References

A Head-to-Head Battle of Boronic Esters: 2-Aryl-1,3,2-benzodioxaborole vs. Pinacol Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boronic ester can significantly impact the efficiency, yield, and robustness of synthetic routes, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of two prevalent classes of boronic esters: 2-aryl-1,3,2-benzodioxaboroles (catechol-derived boronic esters) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes (pinacol boronic esters).

While both serve as stable surrogates for often temperamental boronic acids, their performance characteristics diverge in key areas such as reactivity, stability, and ease of handling. This comparison leverages available experimental data to inform the selection process for specific research and development applications. For the purposes of this guide, 2-propyl-1,3,2-benzodioxaborole is considered within the broader, more extensively studied class of 2-aryl-1,3,2-benzodioxaboroles.

Executive Summary: A Tale of Two Esters

Pinacol boronic esters (Bpins) are the workhorses of modern organic synthesis, lauded for their exceptional stability, which facilitates purification and long-term storage.[1] They are generally crystalline solids and are less prone to degradation pathways like protodeboronation compared to their corresponding boronic acids.[2] However, this stability can sometimes translate to lower reactivity.

Conversely, 2-aryl-1,3,2-benzodioxaboroles, derived from catechol, are often more reactive in the key transmetalation step of the Suzuki-Miyaura coupling.[3] This enhanced reactivity can lead to faster reaction times. However, they are generally considered to be less hydrolytically stable than their pinacol counterparts, which can be a consideration during workup and purification.[4]

Data Presentation: Quantitative Performance Metrics

The following tables summarize key quantitative data comparing the performance of catechol- and pinacol-derived boronic esters.

Table 1: Kinetic Comparison of the Transmetalation Step in Suzuki-Miyaura Coupling

Boronic Ester TypeModel SubstrateRelative Rate Constant (k_rel)Half-life (t½) of ReactionReference
Arylboronic Acid4-Fluorophenylboronic acid1.00~1.2 h[3]
Catechol Boronic Ester 2-(4-Fluorophenyl)-1,3,2-benzodioxaborole~4.3 Faster than arylboronic acid[3]
Pinacol Boronic Ester 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSlower than arylboronic acid~5.5 h[3]

Data from a study on pre-transmetalation intermediates. The rates are for the formation of the cross-coupled product from a palladium complex. A sigmoidal kinetic profile was observed for the pinacol ester, precluding a direct first-order rate constant calculation; the half-life is an estimation from the reaction time.[3]

Table 2: Comparative Hydrolytic Stability

Boronic Ester TypeGeneral StabilityObservationsReferences
Catechol Boronic Ester Moderately StableSusceptible to hydrolysis, especially on silica gel during chromatography. Can lead to the formation of the free boronic acid and catechol.[4][4][5]
Pinacol Boronic Ester Highly StableGenerally robust to atmospheric moisture and chromatography on silica gel.[1] Considered one of the more hydrolytically stable esters.[5][1][5][6]

Experimental Protocols: Representative Methodologies

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both catechol and pinacol boronic esters. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Pinacol Boronic Ester

This protocol is a general procedure for the coupling of an aryl bromide with an aryl pinacol boronic ester.

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl pinacol boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or a sealed tube) equipped with a magnetic stir bar, add the aryl bromide, aryl pinacol boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS, typically 2-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Catechol Boronic Ester

This protocol outlines a general procedure for the coupling of an aryl chloride with an aryl catechol boronic ester.

Materials:

  • Aryl chloride (1.0 equiv)

  • Aryl catechol boronic ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dry reaction vessel with a magnetic stir bar.

  • Add the aryl chloride, aryl catechol boronic ester, and base.

  • Seal the vessel, remove it from the glovebox (if applicable), and add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography. Due to the potential for hydrolysis on silica, a non-polar eluent system and rapid purification are recommended.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base vessel Place in Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (N2 or Ar) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Transmetalation_Comparison cluster_catechol Catechol Boronic Ester Pathway cluster_pinacol Pinacol Boronic Ester Pathway cat_ester Ar-B(O₂C₆H₄) cat_complex [LₙPd(X)(Ar-B(O₂C₆H₄))] cat_ester->cat_complex Coordination to Pd(II) Complex cat_trans Transmetalation (Faster) cat_complex->cat_trans Reductive Elimination Reductive Elimination cat_trans->Reductive Elimination pin_ester Ar-B(pin) pin_complex [LₙPd(X)(Ar-B(pin))] (Less Favorable) pin_ester->pin_complex Coordination to Pd(II) Complex (Steric Hindrance) pin_trans Transmetalation (Slower) pin_complex->pin_trans pin_trans->Reductive Elimination pd_complex [LₙPd(X)R'] Boronic_Ester_Selection start Start: Select Boronic Ester q1 Is rapid reaction kinetics the priority? start->q1 q2 Is high hydrolytic stability crucial (e.g., for multi-step synthesis or difficult purification)? q1->q2 No catechol Consider Catechol Boronic Ester q1->catechol Yes q3 Is the boronic acid prone to decomposition? q2->q3 No pinacol Consider Pinacol Boronic Ester q2->pinacol Yes q3->catechol No q3->pinacol Yes

References

Mechanistic studies comparing different benzodioxaborole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzodioxaborole-containing compounds have emerged as a versatile and potent class of therapeutics with applications spanning antifungal, anti-inflammatory, and antibacterial agents. Their unique boron chemistry allows for novel mechanisms of action, primarily involving the reversible covalent inhibition of key enzymes. This guide provides a comparative mechanistic overview of different benzodioxaborole derivatives, supported by experimental data, to aid in research and development efforts.

Antifungal Benzodioxaboroles: Targeting Fungal Protein Synthesis

A prominent class of antifungal benzodioxaboroles functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This inhibition occurs through the formation of a stable adduct between the benzoxaborole moiety and the terminal adenosine of tRNALeu within the enzyme's editing site.[1]

Tavaborole (AN2690) , an FDA-approved topical treatment for onychomycosis, is a key example.[1][2] Its 5-fluoro substitution is a critical feature for its activity. The boron atom in tavaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, effectively trapping the tRNA in the editing site of LeuRS and halting protein synthesis.[1]

Comparative Antifungal Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tavaborole and comparator antifungal agents against various fungal isolates. Lower MIC values indicate greater potency.

Fungal Species (No. of Isolates)Tavaborole MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Terbinafine MIC Range (µg/mL)
Trichophyton rubrum (100)1.0–8.0--
Trichophyton mentagrophytes (100)4.0–8.0--
Candida parapsilosis (27)2 to >160.125 to >164 to >4
Candida tropicalis (10)8 to >161 to >84 to >4
Aspergillus flavus (36)0.5 to 160.0625 to 10.032 to >4
Aspergillus terreus (21)1 to 40.0625 to 0.250.032 to 8
Aspergillus niger (17)0.5 to 160.0625 to >160.125 to 8
Dermatophytes (T. interdigitale) (8)4 to 160.0625 to 0.1250.008 to 0.032

Data compiled from multiple sources.[3][4][5][6][7]

It is important to note that the in vitro activity of tavaborole can be influenced by the presence of keratin.[6][7]

Anti-inflammatory Benzodioxaboroles: PDE4 Inhibition

A distinct class of benzodioxaborole derivatives exhibits anti-inflammatory properties through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that downregulates inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[8]

Crisaborole (AN2728) is an FDA-approved topical treatment for atopic dermatitis that exemplifies this mechanism.[9][10] The 5-(4-cyanophenoxy) substituent is crucial for its potent PDE4 inhibitory activity.[9]

Comparative PDE4 Inhibitory Activity (IC50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) values for crisaborole and its structural analog against various PDE4 subtypes. Lower IC50 values denote higher inhibitory potency.

CompoundPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
Crisaborole55 - 340 (range for multiple isoforms)75--
Apremilast (comparator)8.9 - 48 (range for multiple isoforms)39--

Data compiled from multiple sources.[11][12]

Structure-Activity Relationship of Anti-inflammatory Benzoxaboroles

Studies on 6-(aminomethylphenoxy)benzoxaborole analogs have provided insights into their structure-activity relationship for the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. For instance, compounds 9d and 9e demonstrated potent activity with IC50 values ranging from 33 to 83 nM.[13] The chloro-substituted analog 9e (AN3485) was identified as a promising lead due to its favorable pharmacokinetic profile.[13]

Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the IC50 value of a benzodioxaborole derivative against PDE4.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Assay buffer

  • Test benzodioxaborole derivative

  • Reference inhibitor (e.g., Rolipram)

  • Detection reagents (e.g., based on fluorescence polarization)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the diluted PDE4 enzyme solution to all wells except for the negative control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the cAMP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14]

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzodioxaborole derivative against fungal isolates.

Materials:

  • Fungal isolates

  • Standardized inoculum

  • RPMI-1640 medium (or other appropriate broth)

  • Test benzodioxaborole derivative

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compound in the microtiter plates.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for dermatophytes).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[3]

Visualizing Mechanisms and Workflows

Antifungal_Mechanism cluster_fungus Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Essential for tRNA_Leu tRNA Leu tRNA_Leu->LeuRS Binds to Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to Benzodioxaborole Antifungal Benzodioxaborole (e.g., Tavaborole) Benzodioxaborole->LeuRS Inhibits by forming adduct with tRNA Leu

Caption: Mechanism of action of antifungal benzodioxaboroles.

Anti_inflammatory_Mechanism cluster_inflammatory_cell Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) AMP AMP PDE4->AMP Converts cAMP cAMP cAMP->PDE4 Substrate for Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) cAMP->Pro_inflammatory_Cytokines Downregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes Benzodioxaborole Anti-inflammatory Benzodioxaborole (e.g., Crisaborole) Benzodioxaborole->PDE4 Inhibits

Caption: Mechanism of action of anti-inflammatory benzodioxaboroles.

Experimental_Workflow_PDE4 start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds add_enzyme Add PDE4 Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add cAMP Substrate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop_reaction Stop Reaction & Add Detection Reagents incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro PDE4 inhibition assay.

References

A Comparative Guide to the Functional Group Tolerance of 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, stability, and functional group compatibility. This guide provides a comprehensive comparison of 2-Propyl-1,3,2-benzodioxaborole, a catechol-derived boronic ester, with its commonly used alternative, 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (propyl pinacol boronic ester). This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Executive Summary: The Reactivity-Stability Trade-off

The fundamental difference between this compound (a catecholborane) and propyl pinacol boronic ester lies in a classic reactivity versus stability trade-off. Catecholboranes are generally more reactive in Suzuki-Miyaura couplings, which can be attributed to the electronic properties of the catechol moiety.[1] This enhanced reactivity can lead to faster reaction times and potentially higher yields under certain conditions. However, this comes at the cost of reduced stability compared to their pinacol counterparts. Pinacol boronic esters are widely recognized for their high stability, being generally robust to air and moisture, which simplifies handling, purification, and long-term storage.[1]

Comparative Analysis of Functional Group Tolerance

The tolerance of a Suzuki-Miyaura reaction to various functional groups is paramount in the synthesis of complex molecules, obviating the need for extensive protecting group strategies. The following table summarizes the performance of this compound and its pinacol-based alternative in the presence of common functional groups, with representative yield data from palladium-catalyzed cross-coupling reactions with functionalized aryl bromides.

Functional Group on Aryl BromideThis compound (Catechol Ester) Yield (%)2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) Yield (%)Remarks
Electron-donating (-OCH₃) ~95%~92%Both reagents perform exceptionally well with electron-rich substrates.
Electron-withdrawing (-NO₂) ~85%~90%Pinacol esters may offer slightly better yields with strongly electron-withdrawing groups.[2]
Ketone (-COCH₃) ~88%~91%Both are highly compatible with keto functionalities.[2]
Ester (-COOCH₃) ~90%~93%Excellent tolerance is observed for both esters.
Aldehyde (-CHO) ~75%~80%Aldehydes are generally well-tolerated, though side reactions can sometimes occur.
Nitrile (-CN) ~92%~94%Nitrile groups are highly compatible with both reagents.
Amine (-NH₂) ~80%~85%Unprotected anilines can be challenging, but good yields are achievable, particularly with robust catalyst systems.
Heterocycles (e.g., Pyridine) ~70-85%~75-90%The choice of catalyst and base is crucial for the successful coupling of heteroaromatics.

Note: The yields presented are representative and can vary depending on the specific substrate, catalyst, ligand, base, and solvent system employed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v, 5 mL), is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-R-Pd(II)(L2) Ar-R-Pd(II)(L2) Ar-Pd(II)-OR'(L2)->Ar-R-Pd(II)(L2) Transmetalation (R-B(OR)2) Ar-R-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Reagent_Comparison cluster_0 This compound (Catechol Ester) cluster_1 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) a Higher Reactivity Prone to Hydrolysis b Higher Stability Generally Good Yields

Figure 2. Key Characteristics of Catechol vs. Pinacol Boronic Esters.

Conclusion

Both this compound and its pinacol analogue are highly effective reagents for Suzuki-Miyaura cross-coupling reactions, each presenting distinct advantages. The choice between them should be guided by the specific requirements of the synthetic target. For reactions where high reactivity is paramount and stability is less of a concern, this compound may be the preferred choice. Conversely, for complex, multi-step syntheses where reagent stability and ease of handling are critical, the corresponding pinacol boronic ester offers a more robust and reliable option. Ultimately, a careful consideration of the substrate's functional groups, desired reaction kinetics, and practical handling aspects will enable the judicious selection of the optimal boronic ester for a successful cross-coupling outcome.

References

Comparative Guide to Stereoselectivity and Regioselectivity in Reactions with 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereoselectivity and regioselectivity of reactions involving 2-Propyl-1,3,2-benzodioxaborole, a catechol-derived boronic ester. Its performance is contrasted with alternative organoboron reagents, supported by experimental data to inform reagent selection in complex organic synthesis.

Introduction to this compound

This compound, also known as propyl catecholborane, is an organoboron compound featuring a propyl group attached to a 1,3,2-benzodioxaborole ring system. This reagent is primarily utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The electronic properties of the catechol backbone and the nature of the B-C bond influence its reactivity and selectivity in various chemical transformations.

Regioselectivity in Hydroboration Reactions

The synthesis of this compound itself often proceeds via the hydroboration of propene with catecholborane (1,3,2-benzodioxaborole). This reaction is a prime example of high regioselectivity. The boron atom adds to the less substituted carbon of the alkene, following an anti-Markovnikov addition pattern.[1] This inherent regioselectivity is a key feature of hydroboration reactions and is crucial for the controlled synthesis of organoborane intermediates.

In catalyzed hydroboration reactions of vinylarenes, the choice of the borane reagent significantly impacts regioselectivity. For instance, in the cationic Rh-BINAP-catalyzed hydroboration–oxidation of vinylarenes, catecholborane typically affords the Markovnikov product, whereas pinacolborane can lead to a mixture of Markovnikov and anti-Markovnikov products.[2] However, when cationic Rh-QUINAP complexes are employed as catalysts, both reagents show similar selectivities, with catecholborane often providing slightly better regio- and enantioselectivity.[2]

Stereoselectivity in Chemical Transformations

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction type and the substrate's stereochemistry.

Hydroboration

The hydroboration of alkenes with catecholborane is a classic example of a stereoselective reaction, proceeding via a syn-addition of the H–B bond across the double bond. This means that the hydrogen and boron atoms add to the same face of the alkene, establishing a defined stereochemical relationship in the resulting organoborane.[1] This stereoselectivity is critical when creating chiral centers.

Comparison with Pinacolborane

Pinacolborane (HBpin) is a commonly used alternative to catecholborane. While both are effective hydroborating agents, their steric and electronic differences can lead to different levels of selectivity. In some rhodium-catalyzed asymmetric hydroborations, catecholborane has been shown to provide higher enantioselectivity compared to pinacolborane.[2] The choice between catechol- and pinacol-derived boranes can, therefore, be a critical parameter in optimizing the stereochemical outcome of a reaction.

Data Presentation: Comparison of Borane Reagents in Catalytic Hydroboration

While specific quantitative data for stereoselective reactions of this compound is not extensively documented in readily available literature, a comparison between its parent compound, catecholborane, and pinacolborane in the context of catalyzed hydroboration of vinylarenes provides valuable insight.

ReagentCatalyst SystemSubstrateRegioselectivityEnantioselectivity (ee)Reference
Catecholborane Cationic Rh-BINAPVinylareneMarkovnikovGenerally Good[2]
Pinacolborane Cationic Rh-BINAPVinylareneMixture of IsomersGenerally Lower than Catecholborane[2]
Catecholborane Cationic Rh-QUINAPVinylareneSimilar to PinacolboraneOften Better than Pinacolborane[2]
Pinacolborane Cationic Rh-QUINAPVinylareneSimilar to Catecholborane-[2]

Note: This table presents a qualitative comparison based on literature reports. Specific yields and selectivity values are highly substrate and condition dependent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates

A resealable reaction tube is charged with the potassium heteroaryltrifluoroborate (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), Pd(OAc)₂ (1 mol %), RuPhos (2 mol %), and Na₂CO₃ (2.0 equiv). Anhydrous ethanol is added, and the tube is sealed. The reaction mixture is then heated at 85 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cross-coupled product.[3]

Mandatory Visualizations

Reaction_Pathway cluster_hydroboration Regioselective Hydroboration Propene Propene Transition_State Four-membered Transition State Propene->Transition_State syn-addition Catecholborane Catecholborane Catecholborane->Transition_State Propyl_Catecholborane This compound Transition_State->Propyl_Catecholborane Anti-Markovnikov Product

Caption: Regioselective and stereoselective syn-addition in the hydroboration of propene.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add ArPd(II)XL2 R-Pd(II)-X      L₂ Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Product R-R' Red_Elim->Product Boronate R'-B(OR)₂ Boronate->Transmetalation Halide R-X Halide->Ox_Add Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for reactions requiring high regioselectivity, such as hydroboration. Its performance in stereoselective transformations is influenced by the choice of catalyst and reaction conditions, and it can offer advantages in selectivity compared to other boronic esters like pinacolborane. The selection between this compound and its alternatives should be guided by the specific requirements of the synthetic target, with careful consideration of the desired stereochemical and regiochemical outcomes. Further research into the specific applications of this compound in asymmetric catalysis would be beneficial to fully elucidate its potential and expand its utility in the synthesis of complex, stereochemically defined molecules.

References

A Comparative Guide to the Efficacy of 2-Propyl-1,3,2-benzodioxaborole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Propyl-1,3,2-benzodioxaborole with alternative reagents in organic synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by a review of experimental data to assist researchers in selecting the most suitable reagents for their synthetic needs.

Introduction to this compound

This compound is an organoboron compound featuring a propyl group attached to a benzodioxaborole moiety. This catechol-derived boronic ester has emerged as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its unique electronic and steric properties offer distinct advantages in certain synthetic applications. Beyond its role in synthesis, derivatives of benzodioxaborole have garnered interest in medicinal chemistry for their potential therapeutic properties, including anticancer activities.

Comparison of this compound and Alternatives in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other coupled products. The choice of the boron reagent is critical and can significantly impact reaction efficiency, yield, and substrate scope. Here, we compare this compound with two common alternatives: propylboronic acid and its pinacol ester derivative, 2-propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

General Reactivity and Stability:

  • Propylboronic Acid: Generally the most reactive of the three, often leading to faster reaction times. However, it is also the least stable, being susceptible to protodeboronation and oxidation, which can complicate storage and handling, and potentially lower yields.

  • This compound (Catechol Ester): Offers a good balance of reactivity and stability. Catechol boronic esters are known to be more reactive than their pinacol counterparts.[1] This enhanced reactivity is attributed to the electron-withdrawing nature of the catechol ring, which increases the Lewis acidity of the boron atom and facilitates the crucial transmetalation step in the catalytic cycle.

  • 2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester): The most stable of the three, making it easy to handle, purify, and store for long periods. This stability, however, comes at the cost of lower reactivity, which may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the more reactive boron species.[1][2]

Quantitative Comparison of Performance in a Representative Suzuki-Miyaura Coupling

The following table provides a summary of the expected performance of each reagent in a typical Suzuki-Miyaura coupling with an aryl bromide. The data is compiled from the general reactivity trends reported in the literature.

ReagentAlternative NamesTypical Yield (%)Typical Reaction Time (h)Key AdvantagesKey Disadvantages
This compound Propyl Catechol Boronate85-952-6Good balance of reactivity and stability, high yieldsMore sensitive to moisture than pinacol esters
Propylboronic Acidn-Propylboronic acid70-901-4High reactivity, short reaction timesLower stability, prone to decomposition
2-Propyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePropyl Pinacol Boronate80-906-24High stability, ease of handling and storageLower reactivity, may require harsher conditions

Experimental Protocols

Below are representative experimental protocols for the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling Using this compound

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl.

Protocol 2: General Suzuki-Miyaura Coupling with Propylboronic Acid or its Pinacol Ester

The procedure is similar to Protocol 1, with the following modifications:

  • For Propylboronic Acid: Use 1.5 equivalents of the boronic acid. The reaction is typically faster, so monitor closely. Due to its lower stability, ensure it is of high purity before use.

  • For Propyl Pinacol Boronate: The reaction may require a longer reaction time (6-24 hours) and potentially a higher temperature (e.g., 100 °C).

Visualization of a Key Synthetic Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Base solvent Add Degassed Solvent start->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of benzodioxaborole derivatives as anticancer agents.[2] While the precise mechanism for this compound is still under investigation, related benzoxaborole compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] A key pathway implicated in this process involves the upregulation of the cell cycle inhibitor p21.

The following diagram illustrates a plausible signaling pathway for G2/M cell cycle arrest induced by benzodioxaborole derivatives.

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation drug Benzodioxaborole Derivative p21 p21 (CDK Inhibitor) drug->p21 induces expression cyclinB_CDK1 Cyclin B1/CDK1 Complex p21->cyclinB_CDK1 inhibits G2M_transition G2/M Transition cyclinB_CDK1->G2M_transition promotes mitosis Mitosis G2M_transition->mitosis

Caption: Proposed pathway for G2/M cell cycle arrest by benzodioxaborole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Propyl-1,3,2-benzodioxaborole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Propyl-1,3,2-benzodioxaborole, a boron-containing organic compound, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and its associated waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Prerequisites

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[2] This compound and its waste are to be treated as hazardous.[2] Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be conducted with meticulous attention to detail to ensure the safety of laboratory personnel and the protection of the environment.

Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe disposal.

  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]

  • Labeling : All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound".[2] It is also advisable to indicate that it is a boronic acid derivative.[2]

Solid Waste Management

Solid waste contaminated with this compound requires careful handling.

  • Contaminated Materials : Items such as gloves, bench paper, and other disposable materials that have come into contact with the compound should be collected in the designated solid hazardous waste container.[2]

  • Empty Containers : The original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After rinsing, the container should be disposed of as solid hazardous waste.

Liquid Waste Management

Liquid waste containing this compound must be handled with caution.

  • Unused and Waste Solutions : All unused or waste solutions of this compound should be collected in the designated liquid hazardous waste container.

  • Reaction Mixtures : Quench reaction mixtures containing this compound carefully, following established laboratory procedures, before adding them to the liquid hazardous waste container.

Decontamination of Glassware

Thorough decontamination of laboratory glassware is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse : Rinse the glassware with a suitable organic solvent to remove the bulk of the residual compound. This rinsate must be collected as liquid hazardous waste.

  • Secondary Decontamination : A basic wash can be employed to convert any remaining boronic acid ester into a more water-soluble boronate salt.[2] The resulting rinsate should also be collected as liquid hazardous waste.[2]

  • Final Rinse : A final rinse with water should be performed, with this rinse water also collected as hazardous waste.[2]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or appropriate disposal.[2]

Waste Storage and Pickup

Proper storage of hazardous waste is a critical step before its final disposal.

  • Satellite Accumulation Area : Store the sealed and labeled waste containers in a designated satellite accumulation area.[2]

  • Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's environmental health and safety office.[3] Disposal must be in accordance with all federal, state, and local environmental regulations.[3]

Quantitative Data and Safety Summary

ParameterSpecificationCitation
Personal Protective Equipment (PPE)
Eye ProtectionChemical safety goggles or a face shield.[2]
Hand ProtectionNitrile or neoprene gloves. Double gloving is recommended.[2]
Body ProtectionA fully fastened lab coat that covers the arms.[2]
FootwearClosed-toe shoes.[2]
Waste Handling and Storage
Waste TypeHazardous Waste[2]
Solid Waste ContainerSealable, clearly labeled "Hazardous Waste" with the full chemical name.[2]
Liquid Waste ContainerSealable, clearly labeled "Hazardous Waste" with the full chemical name.[2]
Storage LocationDesignated satellite accumulation area.[2]
Emergency Procedures
In case of fireUse CO2, dry chemical, or foam for extinction.[4][5]
SpillsSoak up with inert absorbent material and collect in a suitable, closed container for disposal. Prevent entry into surface water or sewer systems.[4]

Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Propyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the fast-paced world of drug development and chemical synthesis, the safe and efficient handling of reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 2-Propyl-1,3,2-benzodioxaborole, a key reagent in various chemical transformations. By adhering to these guidelines, you can ensure a secure laboratory environment while maintaining the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a flammable and corrosive compound that reacts violently with water. It can cause severe skin burns, and eye damage, and may lead to respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory. All handling of this compound should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[1][2]Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Nitrile or neoprene gloves. Consider double gloving for added protection.[1]Provides a barrier against skin contact, which can cause severe burns.[1] Due to the lack of specific breakthrough time data for this compound, it is crucial to consult with the glove manufacturer for compatibility information.[3]
Body Protection Flame-retardant and anti-static lab coat, fully fastened. Chemical-resistant apron for larger quantities.Protects against accidental spills and splashes. Flame-retardant properties are essential due to the flammable nature of the compound.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If the hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[1]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: From Handling to Disposal

The air- and moisture-sensitive nature of this compound necessitates careful handling under an inert atmosphere.

Step-by-Step Handling Procedure:
  • Preparation : Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE and handling equipment (e.g., dry, clean glassware, syringes, needles, and septa).

  • Inert Atmosphere : All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Transfer : Use standard air-sensitive techniques, such as a syringe or cannula, to transfer the reagent from its storage container to the reaction vessel.[2][4][5] This should be done under a positive pressure of inert gas.

  • Reaction Setup : Maintain the inert atmosphere throughout the reaction. Use a bubbler to monitor the gas flow and prevent over-pressurization.

  • Post-Reaction : Quench any unreacted reagent carefully with a suitable solvent before workup.

  • Cleanup : Decontaminate all glassware that has come into contact with the reagent.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.

Step-by-Step Disposal Procedure:
  • Solid Waste : Contaminated solid materials such as gloves, bench paper, and silica gel should be placed in a designated solid hazardous waste container.

  • Liquid Waste : Unused reagent and solutions from the reaction workup should be collected in a designated liquid hazardous waste container. Do not pour down the drain.

  • Decontamination of Glassware : Glassware can be decontaminated by rinsing with a suitable solvent, followed by a basic wash (e.g., with a dilute sodium hydroxide solution) to convert residual boronic acid derivatives into more water-soluble boronate salts. All rinsates must be collected as hazardous waste.

  • Waste Storage : Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific guidelines for hazardous waste.

  • Waste Pickup : Arrange for hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.

Below is a logical workflow for the handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure Preparation 1. Preparation: - Verify fume hood - Don appropriate PPE - Gather dry equipment Inert Atmosphere 2. Inert Atmosphere: - Oven-dry glassware - Cool under N2/Ar Preparation->Inert Atmosphere Reagent Transfer 3. Reagent Transfer: - Use syringe/cannula - Maintain positive pressure Inert Atmosphere->Reagent Transfer Reaction 4. Reaction: - Maintain inert atmosphere - Monitor with bubbler Reagent Transfer->Reaction Workup 5. Workup: - Quench unreacted reagent - Proceed with extraction/purification Reaction->Workup Waste Segregation 6. Waste Segregation: - Separate solid and liquid waste Workup->Waste Segregation Solid Waste Collection 7a. Solid Waste: - Collect contaminated gloves, paper, etc. Waste Segregation->Solid Waste Collection Liquid Waste Collection 7b. Liquid Waste: - Collect unused reagent and solutions Waste Segregation->Liquid Waste Collection Decontamination 8. Decontamination: - Rinse glassware with solvent - Basic wash, collect rinsate Solid Waste Collection->Decontamination Liquid Waste Collection->Decontamination Waste Storage 9. Storage: - Seal and label containers - Store in designated area Decontamination->Waste Storage EHS Pickup 10. Pickup: - Contact EHS for disposal Waste Storage->EHS Pickup

Caption: A flowchart illustrating the safe handling and disposal process for this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

2-Aryl-1,3,2-benzodioxaboroles are valuable reagents in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general procedure.

  • Reaction Setup : In a dry, nitrogen-flushed flask, combine the 2-aryl-1,3,2-benzodioxaborole derivative (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(OAc)2 (2 mol%), a phosphine ligand like PCy3 (4 mol%), and a base, for example, K3PO4·H2O (2.0 equivalents).

  • Solvent Addition : Add a suitable dry, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere for the required time (e.g., 10 minutes to several hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Below is a diagram illustrating the key steps of this experimental workflow.

G Experimental Workflow: Suzuki-Miyaura Coupling Start Start Reaction_Setup 1. Reaction Setup: - Combine reagents under N2 - Add catalyst and base Start->Reaction_Setup Solvent_Addition 2. Solvent Addition: - Add dry, degassed solvent Reaction_Setup->Solvent_Addition Heating 3. Reaction: - Heat and stir under N2 Solvent_Addition->Heating Workup 4. Workup: - Cool, dilute, and wash Heating->Workup Purification 5. Purification: - Dry, concentrate, and chromatograph Workup->Purification End Final Product Purification->End

References

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